Taribavirin Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGYMBULXKLTCJ-UHSSARMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40372-00-7 | |
| Record name | Taribavirin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARIBAVIRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taribavirin Hydrochloride: A Technical Guide to a Prodrug of Ribavirin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taribavirin hydrochloride (formerly known as viramidine) is a liver-targeting prodrug of the broad-spectrum antiviral agent ribavirin. Developed to mitigate the dose-limiting hemolytic anemia associated with ribavirin therapy, Taribavirin offers a potentially safer alternative in the treatment of chronic viral infections, most notably Hepatitis C. This technical guide provides an in-depth overview of Taribavirin, focusing on its mechanism of action, comparative pharmacokinetics, and key experimental protocols relevant to its study.
Introduction: The Rationale for a Ribavirin Prodrug
Ribavirin, a synthetic guanosine analog, is a cornerstone of combination therapy for chronic Hepatitis C virus (HCV) infection.[1] Its clinical utility, however, is often hampered by significant side effects, the most prominent being hemolytic anemia.[2] This adverse effect stems from the accumulation of ribavirin triphosphate in erythrocytes, leading to oxidative stress and premature destruction of red blood cells.[3] Anemia frequently necessitates dose reduction or discontinuation of ribavirin, which can compromise treatment efficacy and the likelihood of achieving a sustained virologic response (SVR).[2]
Taribavirin was designed to overcome this limitation. As a prodrug, it is preferentially converted to its active form, ribavirin, in the liver, the primary site of HCV replication.[3] This targeted activation is intended to increase the concentration of the active antiviral moiety in hepatocytes while minimizing systemic exposure and accumulation in red blood cells, thereby reducing the incidence and severity of hemolytic anemia.[3][4]
Mechanism of Action
The therapeutic action of Taribavirin is a two-step process involving its conversion to ribavirin and the subsequent antiviral activities of ribavirin's phosphorylated metabolites.
Bioactivation of Taribavirin
Taribavirin is the 3-carboxamidine analogue of ribavirin.[1] Following oral administration, it is absorbed and undergoes first-pass metabolism in the liver. The enzyme adenosine deaminase catalyzes the hydrolytic deamination of the carboxamidine group of Taribavirin, converting it to the carboxamide group of ribavirin.[1] This bioactivation is central to its liver-targeting mechanism.
dot
Intracellular Phosphorylation and Antiviral Effects of Ribavirin
Once formed, ribavirin enters hepatocytes and other cells via nucleoside transporters.[5] Inside the cell, it is phosphorylated by host cell kinases to ribavirin monophosphate (RMP), diphosphate (RDP), and the active triphosphate (RTP) form.[6] Ribavirin triphosphate (RTP) is a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine triphosphate (GTP).[7] Depletion of intracellular GTP pools hinders viral RNA synthesis and protein production. Additionally, RTP can be incorporated into viral RNA by the viral RNA-dependent RNA polymerase, leading to lethal mutagenesis and termination of viral replication.[7]
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Quantitative Data Presentation
The following tables summarize key pharmacokinetic and clinical data comparing Taribavirin and ribavirin.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Taribavirin | Ribavirin (from Taribavirin) | Ribavirin (direct admin.) |
| Bioavailability | ~9%[8] | - | ~64% |
| Tmax (single dose) | ~2.5 hours | - | ~1.5 hours[5] |
| Elimination Half-life (single dose) | 120-170 hours[8] | - | ~43.6 hours |
| Elimination Half-life (multiple dose) | 12 days[8] | - | ~298 hours[5] |
| Metabolism | Converted to ribavirin, 5'-phosphates, de-riboside, and deriboside carboxylic acid[8] | Phosphorylated intracellularly | Phosphorylated intracellularly |
| Excretion | ~10% fecal, remainder in urine (30% unchanged)[8] | - | ~61% urine, ~12% feces |
Table 2: Comparative Clinical Efficacy and Safety in Chronic Hepatitis C (Genotype 1)
Data from a Phase IIb study in treatment-naive patients receiving peginterferon alfa-2b in combination with either weight-based Taribavirin or weight-based ribavirin for 48 weeks.[2]
| Treatment Group | Sustained Virologic Response (SVR) Rate | Anemia Rate (Hemoglobin <10 g/dL) |
| Taribavirin (20 mg/kg/day) | 28.4% | 13.4% |
| Taribavirin (25 mg/kg/day) | 24.3% | 15.7% |
| Taribavirin (30 mg/kg/day) | 20.6% | - |
| Ribavirin (800-1400 mg/day) | 21.4% | 32.9% |
| *P < 0.05 compared to the ribavirin group.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Taribavirin.
Simultaneous Quantification of Taribavirin and Ribavirin in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous analysis of Taribavirin (viramidine) and ribavirin.[9]
Objective: To accurately quantify the concentrations of Taribavirin and its active metabolite, ribavirin, in human plasma.
Materials:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Taribavirin and ribavirin analytical standards
-
[13C]-labeled Taribavirin and [13C]-labeled ribavirin (internal standards)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution containing [13C]viramidine and [13C]ribavirin.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Taribavirin (Viramidine): m/z 244 → 112
-
[13C]Taribavirin: m/z 249 → 112
-
Ribavirin: m/z 245 → 113
-
[13C]Ribavirin: m/z 250 → 113[9]
-
-
-
Quantification:
-
Construct calibration curves for Taribavirin and ribavirin over a concentration range of 1-1000 ng/mL.[9]
-
Calculate the concentration of each analyte in the plasma samples based on the peak area ratios of the analyte to its corresponding internal standard.
-
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In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
Objective: To determine the concentration of Taribavirin (and its active form, ribavirin) required to inhibit the cytopathic effect (CPE) of a virus (e.g., HCV) in cell culture.
Materials:
-
Susceptible host cell line (e.g., Huh-7.5 cells for HCV)
-
Virus stock of known titer
-
Taribavirin and ribavirin
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a crystal violet staining solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of Taribavirin and ribavirin in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the serially diluted compounds to the wells.
-
Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
Infect the wells (except for the "cells only" control) with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is complete in the "virus only" control wells.
-
Assessment of Cell Viability:
-
Visually inspect the wells for CPE under a microscope.
-
Quantify cell viability using a chosen method. For crystal violet staining:
-
Aspirate the medium.
-
Fix the cells with 10% formalin.
-
Stain with 0.1% crystal violet solution.
-
Wash away excess stain and air dry.
-
Solubilize the stain with methanol.
-
Read the absorbance at ~570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus only" control.
-
Determine the 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%.
-
In Vitro Hemolysis Assay
Objective: To assess the potential of Taribavirin and ribavirin to induce red blood cell lysis.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Taribavirin and ribavirin
-
Positive control (e.g., Triton X-100)
-
Negative control (vehicle)
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Collect whole blood in tubes containing an anticoagulant.
-
Centrifuge to pellet the RBCs and remove the plasma and buffy coat.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In a 96-well plate, add serial dilutions of Taribavirin and ribavirin.
-
Add the 2% RBC suspension to each well.
-
Include wells for 100% hemolysis (positive control) and 0% hemolysis (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Determine the concentration of each compound that causes 50% hemolysis (HC50).
-
Conclusion
This compound represents a rational drug design approach to improve the therapeutic index of ribavirin. By targeting the liver, it aims to maintain the antiviral efficacy of ribavirin while reducing the incidence of debilitating hemolytic anemia. The data presented in this guide demonstrate a favorable safety profile for Taribavirin compared to ribavirin, with comparable efficacy in some clinical settings. The provided experimental protocols offer a framework for the continued investigation and characterization of Taribavirin and other novel prodrugs in antiviral research and development. Further studies are warranted to fully elucidate its long-term benefits and place in the evolving landscape of antiviral therapy.
References
- 1. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Taribavirin (ribavirin substitute) vs Ribavirin [natap.org]
- 5. precisionbiomed.in [precisionbiomed.in]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Ribavirin and cellular ribavirin-triphosphate concentrations in blood and bronchoalveolar lavage fluid in two lung transplant patients with respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribavirin: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Spectrum of Taribavirin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taribavirin hydrochloride, also known as Viramidine, is an orally bioavailable hydrochloride salt form of the prodrug Taribavirin.[1] It is metabolically converted to the broad-spectrum antiviral agent, ribavirin, a synthetic guanosine analog active against a wide array of DNA and RNA viruses. Developed to achieve higher liver concentrations while mitigating the dose-limiting hemolytic anemia associated with ribavirin, Taribavirin has been a subject of significant research, particularly for chronic Hepatitis C virus (HCV) infection.[2] This technical guide provides an in-depth review of the antiviral spectrum of Taribavirin, focusing on the multifaceted mechanisms of its active metabolite, ribavirin. It includes a compilation of its activity against various viruses, detailed experimental methodologies for its evaluation, and visual representations of its molecular pathways and experimental workflows.
Mechanism of Action: From Prodrug to Potent Antiviral
Taribavirin itself is not antivirally active. Its efficacy is entirely dependent on its in vivo conversion to ribavirin. This biotransformation primarily occurs in the liver, which contributes to a more targeted delivery and a different safety profile compared to direct administration of ribavirin. Once converted, ribavirin is phosphorylated intracellularly by host cell kinases to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP).[3][4] The generation of ribavirin monophosphate (RMP) is the rate-limiting step in this process.[3]
The antiviral activity of ribavirin is not attributed to a single, definitive mechanism but rather a combination of several distinct and potentially synergistic pathways that can vary in prominence depending on the specific virus and host cell type.[5][6]
The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) acts as a potent competitive inhibitor of the host enzyme IMPDH.[4][5][7] This enzyme is critical for the de novo synthesis of guanosine nucleotides. Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby depriving the viral replication machinery of an essential substrate required for the synthesis of viral nucleic acids and proteins.[3][5][7] This is considered a predominant mechanism against flaviviruses and paramyxoviruses.[8]
-
Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into nascent viral RNA strands in place of guanosine or adenosine.[1][5] Due to the ambiguous base-pairing nature of the triazole ring, the incorporated ribavirin can pair with either cytosine or uracil with similar efficiency during subsequent replication rounds.[7][9] This leads to an accumulation of mutations throughout the viral genome, driving the virus into "error catastrophe," where the viral population becomes non-viable.[3][5]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of the viral RdRp, binding to the nucleotide-binding site and preventing the incorporation of natural nucleotides, which can lead to the termination of RNA chain elongation.[3][4][7]
-
Interference with mRNA Capping: The capping of the 5' end of viral mRNA is a crucial step for its stability and efficient translation. RTP can inhibit viral mRNA guanylyltransferase and (N7)-methyltransferase enzymes, disrupting this process and leading to the production of defective, non-translatable viral mRNAs.[7][9]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a T-helper 2 (Th2) to a T-helper 1 (Th1) cytokine profile.[5][7] A Th1-dominant response is more effective at clearing viral infections. This immunomodulatory effect may explain ribavirin's synergistic activity when used in combination with interferons.[10]
References
- 1. This compound | C8H14ClN5O4 | CID 451447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taribavirin for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]
Taribavirin Hydrochloride and Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of taribavirin hydrochloride, a prodrug of the broad-spectrum antiviral agent ribavirin, and its primary mechanism of action: the inhibition of inosine monophosphate dehydrogenase (IMPDH). Taribavirin was developed to achieve liver-targeting of ribavirin, thereby aiming to reduce the dose-limiting hemolytic anemia associated with systemic ribavirin exposure. This document details the biochemical pathways, pharmacological properties, and relevant experimental methodologies for studying taribavirin and its inhibitory effects on IMPDH. Quantitative data on its activity and pharmacokinetics are presented, along with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in virology and drug development.
Introduction
Taribavirin (formerly known as viramidine) is a 3-carboxamidine prodrug of ribavirin.[1][2] The rationale for its development was to create a liver-targeting antiviral agent to treat infections such as Hepatitis C virus (HCV), with an improved safety profile compared to its parent drug, ribavirin.[1][3] A significant dose-limiting side effect of ribavirin therapy is hemolytic anemia.[3] Taribavirin's design leverages the high activity of adenosine deaminases in the liver to convert it to ribavirin, leading to higher concentrations of the active drug in hepatocytes and lower systemic exposure, particularly in red blood cells.[4]
The primary antiviral mechanism of ribavirin is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH) by its 5'-monophosphate metabolite (ribavirin-5'-monophosphate or RMP).[5] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[6][7][8] By inhibiting IMPDH, ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a vital precursor for viral RNA and DNA synthesis, as well as other essential cellular functions.[5][9] This depletion of GTP pools is a key factor in the broad-spectrum antiviral activity of ribavirin against a range of RNA and DNA viruses.[2][5]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboximidamide monohydrochloride | [10] |
| Molecular Formula | C₈H₁₃N₅O₄ · HCl | [10] |
| Molecular Weight | 279.7 g/mol | [10] |
| CAS Registry Number | 40372-00-7 | [10] |
| Synonyms | Viramidine, ICN 3142 | [1][11] |
Mechanism of Action
De Novo Guanine Nucleotide Synthesis Pathway
Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[9] The de novo synthesis pathway begins with ribose-5-phosphate and culminates in the production of guanosine monophosphate (GMP), which can then be phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). A rate-limiting step in this pathway is the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a reaction catalyzed by IMPDH.[8][9][12]
IMPDH Inhibition by Ribavirin-5'-Monophosphate
Taribavirin is absorbed and transported to the liver, where it is converted to ribavirin.[4] Intracellularly, ribavirin is phosphorylated by cellular kinases to its active form, ribavirin-5'-monophosphate (RMP).[13] RMP is a competitive inhibitor of IMPDH, binding to the IMP binding site on the enzyme.[14] This inhibition leads to a reduction in the synthesis of XMP and a subsequent depletion of the intracellular GTP pool. Viruses, particularly RNA viruses, are highly dependent on a sufficient supply of GTP for the replication of their genetic material by viral RNA-dependent RNA polymerases.[5]
Quantitative Pharmacological Data
IMPDH Inhibition
The direct inhibitor of IMPDH is ribavirin-5'-monophosphate, the active metabolite of both ribavirin and its prodrug taribavirin.
| Compound | Target | Parameter | Value | Source |
| Ribavirin-5'-monophosphate | IMPDH | Kᵢ | 250 nM | [15] |
Antiviral Activity
The antiviral activity of ribavirin, the active form of taribavirin, has been evaluated against a wide range of viruses. The 50% inhibitory concentration (IC₅₀) varies depending on the virus and the cell line used in the assay.
| Virus | Cell Line | IC₅₀ (µM) | Source |
| Dengue Virus | Not Specified | 8 | [15] |
| Enterovirus (EMCV) | Not Specified | 17 | [15] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 44 | [15] |
| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblast | 20-198 | [15] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 20-198 | [15] |
| Herpes Simplex Virus 1 (HSV-1) | Not Specified | 20-198 | [15] |
| Parainfluenza-3 Virus | Not Specified | 20-198 | [15] |
| Influenza A Virus | Not Specified | 20-198 | [15] |
Pharmacokinetic Parameters of Ribavirin (Active Drug)
The following table summarizes key pharmacokinetic parameters of orally administered ribavirin in humans. As taribavirin is a prodrug, these values are critical for understanding the exposure to the active antiviral agent.
| Parameter | Value | Condition | Source |
| Tₘₐₓ (Time to Maximum Concentration) | 1.5 - 2.5 hours | Single Oral Dose | [16][17] |
| Oral Bioavailability | ~50% - 64% | Single Oral Dose | [16][18] |
| Apparent Volume of Distribution (Vd/F) | ~2,000 - 6,253 L | Steady State | [13][16] |
| Plasma Protein Binding | Does not bind | - | [16] |
| Terminal Half-life (t₁/₂) ** | 120 - 170 hours | Single Dose | [18] |
| Terminal Half-life (t₁/₂) ** | ~298 hours | Multiple Doses | [16] |
| Apparent Clearance (CL/F) | 19.0 - 26 L/h | Single Dose | [18] |
| Elimination | Primarily metabolism and renal excretion | - | [17] |
Experimental Protocols
IMPDH Inhibition Assay (Spectrophotometric)
This protocol describes a general method for determining the inhibitory activity of a compound against IMPDH by monitoring the production of NADH.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer: 0.1 M KH₂PO₄, pH 8.8
-
Substrate 1: Inosine-5'-monophosphate (IMP)
-
Substrate 2: Nicotinamide adenine dinucleotide (NAD⁺)
-
Dithiothreitol (DTT)
-
Test compound (e.g., ribavirin-5'-monophosphate as a positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., mycophenolic acid or ribavirin-5'-monophosphate) and a negative control (solvent vehicle).
-
Add NAD⁺ and DTT to each well to final concentrations of 250 µM and 2.5 mM, respectively.
-
Add the recombinant human IMPDH2 enzyme to each well (e.g., 2.5 mU/ml final concentration).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding IMP to a final concentration of 250 µM.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol provides a general framework for assessing the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., Vero, Huh-7)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS or MTT)
-
Microplate reader
Procedure:
-
Seed a 96-well plate with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the following day, prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound. Also, prepare wells for a no-drug virus control and a no-virus cell control.
-
Infect the cells (except for the cell control wells) with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTS). Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
Plot the percentage of CPE inhibition against the compound concentration and determine the EC₅₀ (50% effective concentration).
-
In a parallel assay without virus infection, determine the CC₅₀ (50% cytotoxic concentration) of the compound. The selectivity index (SI = CC₅₀ / EC₅₀) can then be calculated.
Workflow for Antiviral Drug Screening
The process of screening for novel antiviral compounds often follows a standardized workflow, from initial high-throughput screening to more detailed mechanism of action studies.
Conclusion
This compound represents a rational drug design approach to improve the therapeutic index of ribavirin by targeting its delivery to the liver. Its mechanism of action, through the inhibition of IMPDH by its active metabolite, underscores the importance of this enzyme as a target for antiviral therapies. The depletion of intracellular guanine nucleotide pools remains a potent and broad-spectrum antiviral strategy. This technical guide provides a foundational resource for researchers working on taribavirin, IMPDH inhibitors, and the broader field of antiviral drug discovery and development, by consolidating key quantitative data, experimental methodologies, and visual representations of the underlying biochemical and logical frameworks.
References
- 1. abcam.cn [abcam.cn]
- 2. LDH Assay Kit [acsu.buffalo.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Pharmacokinetics of ribavirin in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Population Pharmacokinetics and Pharmacodynamics of Ribavirin in Patients with Chronic Hepatitis C Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Pro-Drug: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Taribavirin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Taribavirin hydrochloride, a pro-drug of the broad-spectrum antiviral agent ribavirin, has been a subject of significant research interest, particularly in the context of chronic hepatitis C treatment. Its design as a liver-targeting agent aims to enhance the therapeutic index of ribavirin by increasing its concentration at the site of viral replication while mitigating systemic side effects, most notably hemolytic anemia. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of Taribavirin, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this important antiviral compound.
Cellular Uptake: Crossing the Membrane
The journey of Taribavirin and its active metabolite, ribavirin, into the cell is a critical first step for its antiviral activity. As hydrophilic nucleoside analogs, their passage across the lipid bilayer of cell membranes is not passive but is facilitated by specific protein transporters.
The cellular entry of ribavirin, and by extension the ribavirin derived from Taribavirin, is primarily mediated by two families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs)[1][2]. A key distinction between these families is their dependency on the sodium gradient; CNTs are sodium-dependent, whereas ENTs are not[2].
In hepatocytes and erythrocytes, the two main cellular compartments for ribavirin accumulation, the equilibrative nucleoside transporter 1 (ENT1) has been identified as a principal transporter[1][3]. Studies in human myelogenous leukemia cell line K562 also point to ENT1 as the main mediator of ribavirin uptake, a process that is time- and temperature-dependent and can be inhibited by other nucleosides like adenosine and uridine[4]. The uptake from the proximal small bowel, however, is an active process involving concentrative N1 sodium-dependent nucleoside transporters[5].
The basic amidine group of Taribavirin is thought to inhibit its entry into red blood cells, contributing to its reduced potential for causing hemolytic anemia compared to direct ribavirin administration[6].
Experimental Protocol: Cellular Uptake Assay
A common method to study the cellular uptake of nucleoside analogs like ribavirin involves the use of radiolabeled compounds in cell culture systems.
Objective: To determine the kinetics and transporter dependency of Taribavirin/ribavirin uptake into a specific cell line (e.g., hepatocytes, K562 cells).
Materials:
-
Cultured cells (e.g., primary human hepatocytes, HepG2, or K562 cells)
-
Radiolabeled [14C]ribavirin or [3H]ribavirin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Inhibitors of nucleoside transporters (e.g., S-(4-nitrobenzyl)-6-thioinosine (NBMPR) for ENTs, formycin B for CNTs)
-
Scintillation cocktail and counter
-
Multi-well plates (e.g., 24- or 96-well)
-
Oil mixture for centrifugation (e.g., silicone oil and mineral oil) to separate cells from the uptake solution.
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells with assay buffer, with or without specific transporter inhibitors, for a defined period (e.g., 30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate (e.g., [14C]ribavirin) to initiate the uptake.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 1, 5, 15, 30 minutes) with gentle agitation.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of uptake and the effect of inhibitors to identify the transporters involved. Kinetic parameters such as the Michaelis-Menten constant (Km) can be calculated from concentration-dependent uptake studies.
Metabolism: The Activation Cascade
Once inside the cell, Taribavirin undergoes a crucial metabolic conversion to its active form, ribavirin. This is followed by a series of phosphorylation steps to yield the pharmacologically active ribavirin mono-, di-, and triphosphates.
Conversion of Taribavirin to Ribavirin
Taribavirin is a prodrug that is efficiently converted to ribavirin, primarily in the liver[7][8][9]. This liver-targeting is a key feature of Taribavirin, concentrating the active drug at the site of hepatitis C virus (HCV) replication[7].
Phosphorylation of Ribavirin
The conversion of ribavirin to its phosphorylated metabolites is a critical activation step. This process is catalyzed by host cell kinases.
-
Adenosine Kinase: It is widely believed that adenosine kinase is a key enzyme responsible for the initial phosphorylation of ribavirin to ribavirin monophosphate (RMP)[2][10][11]. However, kinetic studies have shown that ribavirin is a relatively poor substrate for adenosine kinase, with a high apparent Michaelis-Menten constant (Km)[5].
-
Cytosolic 5'-Nucleotidase II: More recent evidence suggests that cytosolic 5'-nucleotidase II can also catalyze the phosphorylation of ribavirin, and may play a significant role, particularly in erythrocytes[10][12]. The efficiency of this enzyme for ribavirin phosphorylation appears to be higher than that of adenosine kinase under certain conditions[12].
The formation of RMP is considered the rate-limiting step in the anabolic pathway to the active triphosphate form[2].
Quantitative Data: Enzyme Kinetics of Ribavirin Phosphorylation
| Enzyme | Substrate | Apparent Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Reference |
| Adenosine Kinase | Ribavirin | 540 | 1.8 | 3.3 x 10-3 | [5][10] |
| Cytosolic 5'-Nucleotidase II | Ribavirin | 88 | 4.0 | 4.5 x 10-2 | [5][10] |
Table 1: Kinetic parameters for the phosphorylation of ribavirin by human adenosine kinase and cytosolic 5'-nucleotidase II.
Experimental Protocol: In Vitro Ribavirin Phosphorylation Assay
Objective: To determine the kinetic parameters of ribavirin phosphorylation by a specific kinase.
Materials:
-
Purified recombinant human adenosine kinase or cytosolic 5'-nucleotidase II
-
[14C]ribavirin
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., phosphate-buffered saline)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, reaction buffer, ATP, and varying concentrations of [14C]ribavirin.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separation of Products: Separate the phosphorylated products (RMP) from the unreacted ribavirin using TLC.
-
Quantification: Quantify the amount of RMP formed using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
Mechanisms of Antiviral Action
The antiviral effects of the phosphorylated metabolites of ribavirin are multifaceted and are thought to involve several mechanisms that are not mutually exclusive.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH)[11][13]. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides[2]. By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and capping[11][14].
Quantitative Data: IMPDH Inhibition
| Inhibitor | Target | Ki (nM) | Reference |
| Ribavirin Monophosphate | IMPDH | 250 | [1][15] |
Table 2: Inhibitory constant (Ki) of ribavirin monophosphate for IMPDH.
Direct Inhibition of Viral RNA Polymerase
Ribavirin triphosphate (RTP) can act as a substrate analog for viral RNA-dependent RNA polymerase[10]. Its incorporation into the growing viral RNA chain can lead to chain termination or act as a non-obligate chain terminator, thereby directly inhibiting viral replication[2].
Induction of Lethal Mutagenesis
RTP can be incorporated into the viral genome by the viral polymerase, causing mutations. The accumulation of these mutations can exceed the error threshold for viral viability, leading to a phenomenon known as "error catastrophe"[14].
Immunomodulatory Effects
Ribavirin has also been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which is more effective in clearing viral infections[14].
Pharmacokinetics
The pharmacokinetic profiles of Taribavirin and its metabolite ribavirin are crucial for understanding their efficacy and safety.
Taribavirin Pharmacokinetics
Taribavirin is orally absorbed and rapidly converted to ribavirin[16]. Studies in healthy volunteers have shown dose proportionality in plasma area under the curve (AUC) and maximum concentration (Cmax) for Taribavirin[16]. A high-fat meal can increase the plasma AUC and Cmax of Taribavirin[16].
Ribavirin Pharmacokinetics
Following oral administration, ribavirin is rapidly absorbed, with a time to maximum concentration of approximately 1.5 to 2 hours[5][11]. The oral bioavailability is around 50-64%[5][7]. Ribavirin has an extensive apparent volume of distribution due to its distribution into non-plasma cellular compartments[5][11]. It does not bind to plasma proteins[5][11]. Upon multiple dosing, ribavirin accumulates in the plasma, reaching a steady state in about 4 weeks[5][11]. The elimination half-life after multiple doses is prolonged, approximately 298 hours[5][11].
Quantitative Data: Pharmacokinetic Parameters
| Drug | Parameter | Value | Condition | Reference |
| Ribavirin | Tmax | ~1.5 - 2 hours | Single oral dose | [5][11] |
| Ribavirin | Oral Bioavailability | ~50 - 64% | Single oral dose | [5][7] |
| Ribavirin | Apparent Volume of Distribution | ~2000 L | [5][11] | |
| Ribavirin | Multiple Dose Half-life | ~298 hours | [5][11] | |
| Taribavirin | Tmax (for Taribavirin and Ribavirin) | 1.5 - 3.0 hours | Single oral dose | [16] |
Table 3: Selected pharmacokinetic parameters of ribavirin and Taribavirin.
Conclusion
This compound represents a strategic advancement in antiviral therapy, designed to optimize the therapeutic window of its active metabolite, ribavirin. A thorough understanding of its cellular uptake via nucleoside transporters, its metabolic activation through hepatic conversion and subsequent phosphorylation, and the multifaceted mechanisms of action of its metabolites is paramount for the continued development and clinical application of this and similar pro-drug strategies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers dedicated to advancing the field of antiviral drug development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Population Pharmacokinetics and Pharmacodynamics of Ribavirin in Patients with Chronic Hepatitis C Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ribavirin in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Bovine Serum Albumin Nanoparticle-Mediated Delivery of Ribavirin and Mycophenolic Acid for Enhanced Antiviral Therapeutics | MDPI [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Taribavirin Hydrochloride: A Technical Guide on its Antiviral Activity Against RNA and DNA Viruses
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taribavirin hydrochloride (formerly known as viramidine) is an orally administered prodrug of the broad-spectrum antiviral agent, ribavirin.[1][2] Developed to achieve higher liver concentrations while mitigating the dose-limiting hemolytic anemia associated with ribavirin, taribavirin offers a potentially improved safety profile.[1][3][4] Upon absorption, it is efficiently converted to ribavirin, primarily in the liver, by adenosine deaminase.[3] Consequently, its antiviral activity and mechanisms of action are identical to those of ribavirin, targeting a wide array of both RNA and DNA viruses.[1][2] This guide provides a comprehensive technical overview of taribavirin's multifaceted mechanisms, its spectrum of activity supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of key pathways and workflows.
Core Mechanism of Action
Taribavirin's antiviral efficacy stems from its conversion to ribavirin, which is then intracellularly phosphorylated into its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[5][6] These metabolites interfere with viral replication through several, often concurrent, mechanisms. The predominance of a specific mechanism can vary depending on the virus and host cell type.[7][8]
The primary mechanisms include:
-
IMPDH Inhibition: Ribavirin monophosphate (RMP) acts as a competitive inhibitor of the host enzyme inosine-5’-monophosphate dehydrogenase (IMPDH).[9][10] This enzyme is critical for the de novo synthesis of guanine nucleotides.[11] Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby starving the virus of essential building blocks for nucleic acid synthesis and capping.[5][6][7][12]
-
Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be mistakenly incorporated into the nascent viral genome by viral RNA-dependent RNA polymerases (RdRp).[6] As an ambiguous base, RTP can pair with either cytidine or uridine, inducing widespread mutations during subsequent replication rounds.[6] This increase in mutation frequency can push the virus beyond its error threshold, leading to "error catastrophe" and the production of non-viable virions.[11][13][14]
-
Direct Polymerase Inhibition: RTP can act as a competitive inhibitor of viral polymerases, binding to the nucleotide-binding site and preventing the incorporation of natural nucleotides, which directly impedes the elongation of the viral genome.[5][6]
-
Interference with mRNA Capping: The 5' cap structure is vital for the stability and translation of viral mRNA. RTP can inhibit viral mRNA guanylyltransferase and (guanine-N7)-methyltransferase, enzymes essential for the capping process, leading to defective viral transcripts.[1][6][11]
-
Immunomodulation: Ribavirin has been observed to modulate the host immune response, promoting a shift from a T-helper 2 (Th2) to a T-helper 1 (Th1) cytokine profile.[5][7][11] This enhances the host's innate and adaptive immune responses to better combat viral infections.
Antiviral Spectrum and Potency
Taribavirin, through its conversion to ribavirin, exhibits a broad spectrum of activity.[1][7][13] The following tables summarize its in vitro efficacy against a range of RNA and DNA viruses.
Activity Against RNA Viruses
| Virus Family | Virus | Cell Line | Assay Metric | Value (µg/mL) | Reference(s) |
| Coronaviridae | SARS-CoV | Caco2 | EC50 | 9.4 | [15] |
| SARS-CoV | CL14 | EC50 | 2.2 | [15] | |
| SARS-CoV | MA104 | EC50 | 2.4 | [15] | |
| Bunyavirales | Hantaan Virus (HTNV) | Vero E6 | ED50 | 14.8 | [13] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | IC50 | 3.69 - 8.72 | [16][17] | |
| Lassa Virus | Vero | IC50 | 9 - 20 | [16] | |
| Rift Valley Fever Virus | Vero | IC50 | 40 - 80 | [16] | |
| Paramyxoviridae | Peste des petits ruminants virus (PPRV) | Vero | EC50 | ~10 | [10] |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Cells | - | Dose-dependent reduction in colony formation | [9][14] |
| Hepeviridae | Hepatitis E Virus (HEV) | N/A (Clinical) | - | Undetectable HEV RNA in serum after 3 months | [18] |
Activity Against DNA Viruses
While primarily known for its activity against RNA viruses, ribavirin has also demonstrated inhibitory effects against some DNA viruses.[1][13][19] Quantitative data is less abundant in the literature compared to RNA viruses.
| Virus Family | Virus | Cell Line/Model | Assay Metric | Observation | Reference(s) |
| Herpesviridae | Herpes Simplex Virus | Clinical Study | - | Reduced severity and promoted recovery vs. placebo | [1] |
| Poxviridae | Poxviruses | Experimental Data | - | Useful activity indicated | [1] |
Experimental Protocols for Antiviral Evaluation
The evaluation of antiviral candidates like taribavirin requires a standardized set of in vitro and in vivo assays to determine efficacy and toxicity.
In Vitro Antiviral Efficacy Assays
4.1.1 Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to assess a compound's ability to protect cells from virus-induced death.[20]
-
Objective: To determine the concentration of the drug that inhibits the virus-induced cytopathic effect by 50% (EC50).
-
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh7) in 96-well microplates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove growth medium from cells. Add the diluted compound to the wells, followed by a standardized amount of virus (e.g., 100 TCID50). Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Quantification of CPE: Assess cell viability. This can be done microscopically by scoring the visible cell death or quantitatively using a cell viability reagent like Neutral Red or a tetrazolium salt (MTS/MTT), which measures metabolic activity.[16][17][20]
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the control wells. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and using non-linear regression analysis.
-
4.1.2 Virus Yield Reduction Assay
This assay provides a more direct measure of a compound's ability to inhibit the production of infectious virus particles.[20]
-
Objective: To quantify the reduction in viral titer in the presence of the drug and determine the concentration that inhibits virus yield by 50% or 90% (IC50 or IC90).
-
Methodology:
-
Cell Seeding and Treatment: Seed host cells in multi-well plates (e.g., 24-well). Once confluent, infect the cells with a known multiplicity of infection (MOI) for approximately 1 hour.
-
Drug Application: After the adsorption period, wash the cells to remove unattached virus and add culture medium containing serial dilutions of taribavirin.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the culture supernatants (and/or cell lysates) from each well.
-
Titration: Determine the viral titer in each harvested sample using a standard titration method, such as a TCID50 (50% Tissue Culture Infective Dose) assay or a plaque assay on fresh cell monolayers.[15]
-
Data Analysis: Compare the viral titers from the drug-treated wells to the titer from the untreated virus control. The IC50/IC90 is calculated using regression analysis. Viral RNA can also be quantified from the supernatant using qRT-PCR as an alternative endpoint.[16]
-
References
- 1. Ribavirin - Wikipedia [en.wikipedia.org]
- 2. Taribavirin - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Ribavirin Causes Error Catastrophe during Hantaan Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of ribavirin and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ribavirin therapy inhibits viral replication on patients with chronic hepatitis e virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ribavirin: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Methodological & Application
Application Notes and Protocols for Taribavirin Hydrochloride In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taribavirin hydrochloride, a hydrochloride salt form of taribavirin (also known as viramidine), is an orally available prodrug of the synthetic nucleoside analog ribavirin. It exhibits broad-spectrum activity against a variety of DNA and RNA viruses. Taribavirin is designed for better liver targeting, which is converted to its active form, ribavirin, by adenosine deaminase. This targeted delivery aims to increase the concentration of the active drug at the site of replication for viruses such as the hepatitis C virus (HCV), while potentially reducing systemic side effects associated with ribavirin. These application notes provide an overview of the in vitro antiviral assays relevant to this compound, its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
Upon administration, taribavirin is converted to ribavirin, which is then phosphorylated intracellularly to ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). The antiviral activity of ribavirin is multifaceted and not fully elucidated, but several mechanisms have been proposed:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme IMPDH. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases by mimicking GTP or ATP, leading to the termination of viral genome replication.
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the viral genome by viral polymerases can induce mutations in the viral RNA, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".
-
Inhibition of Viral mRNA Capping: Ribavirin triphosphate can inhibit viral mRNA guanylyltransferase, an enzyme involved in the capping of viral mRNA. This inhibition prevents the proper formation of the 5' cap structure, which is crucial for the stability and translation of viral mRNA.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a T-helper type 1 (Th1) cytokine profile, which can enhance the host's ability to clear viral infections.
dot
Application Notes and Protocols for Efficacy Studies of Taribavirin Hydrochloride in Animal Models
Introduction
Taribavirin hydrochloride, a prodrug of the broad-spectrum antiviral agent ribavirin, holds significant promise for the treatment of various viral infections. Its mechanism of action, similar to ribavirin, involves the disruption of viral RNA synthesis and the induction of lethal mutagenesis. The evaluation of its in vivo efficacy is a critical step in the drug development process, necessitating the use of well-characterized animal models. These models are instrumental in determining pharmacokinetic profiles, assessing antiviral activity, and establishing safety margins before proceeding to human clinical trials.
These application notes provide a comprehensive overview of established animal models that have been successfully used to evaluate the efficacy of ribavirin and can be adapted for studies on this compound. Detailed protocols for key experiments are provided to guide researchers in designing and executing robust preclinical efficacy studies.
I. Animal Models for Viral Efficacy Studies
A variety of animal models have been employed to investigate the in vivo antiviral effects of ribavirin against a range of viral pathogens. The choice of model depends on the specific virus being studied and the desired endpoints of the efficacy assessment.
A. Murine Models
Mice are the most frequently used animals in antiviral research due to their genetic tractability, relatively low cost, and the availability of a wide range of research tools.
-
Foot-and-Mouth Disease Virus (FMDV): C57BL/6 mice, both suckling and adult, serve as a valuable model for FMDV infection.[1][2] Efficacy can be assessed by monitoring clinical scores, body weight, survival rates, and viral load in blood and various organs.[1][2]
-
Murine Acquired Immunodeficiency Syndrome (MAIDS): This model is used to evaluate antivirals against retroviruses. Efficacy is determined by assessing the prevention of splenomegaly, lymphadenopathy, and hypergammaglobulinemia.[3] Histological analysis of lymphoid tissues can also reveal the restoration of normal architecture.[3]
-
Crimean-Congo Hemorrhagic Fever (CCHF) Virus: Infant mice and IFNAR-/- mice (lacking the type I interferon receptor) are susceptible to CCHF virus and are used to evaluate antiviral efficacy.[4][5] Key endpoints include mortality rates, time to death, viral titers in organs (liver, blood), and serum levels of liver enzymes (AST and ALT).[4][5]
-
Influenza Virus: Mice are a standard model for influenza virus infection. Efficacy studies measure reductions in lung viral titers, decreased lung pathology, and improved survival rates.[6]
B. Hamster Model for Yellow Fever
Hamsters are a suitable model for studying Yellow Fever virus infection. Efficacy of antiviral treatment is evaluated based on improved survival, reduced tissue damage in the liver and spleen, prevention of hepatocellular steatosis, and normalization of alanine aminotransferase (ALT) levels.[7]
C. Other Animal Models
-
Rats and Cynomolgus Monkeys: These models are often used for pharmacokinetic and metabolism studies of ribavirin and its prodrugs.[8]
-
Pigs: Pigs have been used to study the pharmacokinetics and hematological side effects of ribavirin.[9]
II. Quantitative Data Summary
The following tables summarize the quantitative efficacy data from key studies on ribavirin in various animal models. This data can serve as a benchmark for designing and interpreting efficacy studies with this compound.
Table 1: Efficacy of Ribavirin against Foot-and-Mouth Disease Virus (FMDV) in C57BL/6 Mice [1][2]
| Parameter | Pre-treatment Group | Post-treatment Group | Infection Control Group |
| Adult Mice | |||
| Disease Observation | 13.33% | 33.33% | 100% |
| Viral Titer Reduction in Blood | 1000 to 10,000-fold | 1000 to 10,000-fold | N/A |
| Suckling Mice | |||
| Survival Rate | 100% | 100% | 0% |
Table 2: Efficacy of Ribavirin against Murine AIDS (MAIDS) [3]
| Parameter | Ribavirin (100 mg/kg/day) | Placebo |
| Splenomegaly | Protected | Observed |
| Lymphadenopathy | Protected | Observed |
| Hypergammaglobulinemia | Protected | Observed |
| Lymphoid Tissue Architecture | Restored | Deorganized |
Table 3: Efficacy of Ribavirin against Crimean-Congo Hemorrhagic Fever (CCHF) Virus in Mice
| Animal Model | Ribavirin Dose | Key Efficacy Endpoints | Reference |
| Infant Mice | 100 mg/kg (single dose) | Significantly reduced mortality, extended mean time to death, reduced liver virus growth. | [4] |
| IFNAR-/- Mice | 100 mg/kg/day | Prolonged time to death, reduced AST and ALT levels, reduced virus titers in blood and organs. Did not significantly increase survival rate. | [5] |
Table 4: Efficacy of Ribavirin against Yellow Fever in Hamsters [7]
| Treatment | Key Efficacy Endpoints |
| Ribavirin (post-exposure) | Improved survival, reduced tissue damage (liver, spleen), prevented hepatocellular steatosis, normalized ALT levels. |
III. Experimental Protocols
The following are detailed protocols adapted from published studies on ribavirin, which can be used as a starting point for designing this compound efficacy studies.
A. Protocol 1: Prophylactic and Therapeutic Efficacy of Taribavirin against FMDV in C57BL/6 Mice
-
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound against FMDV infection in adult C57BL/6 mice.
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Virus: FMDV serotype A (e.g., A/IND/40/2000).
-
Experimental Groups:
-
Prophylactic Group: Administer this compound (dose to be determined based on pharmacokinetic studies) intraperitoneally (i.p.) 24 hours before virus challenge.
-
Therapeutic Group: Administer this compound i.p. 6 hours after virus challenge.
-
Infection Control Group: Administer placebo (e.g., sterile saline) on the same schedule as the treatment groups.
-
Negative Control Group: Uninfected and untreated mice.
-
-
Procedure:
-
Challenge mice in groups 1, 2, and 3 with a predetermined infectious dose of FMDV (e.g., 100 MID50) via an appropriate route (e.g., intramuscular).
-
Monitor animals daily for clinical signs of disease (e.g., ruffled fur, lameness, vesicles) and record clinical scores.
-
Measure body weight daily.
-
Collect blood samples at various time points (e.g., 2, 4, 6, 9, and 14 days post-infection) to determine viral load using RT-qPCR.
-
At the end of the study, euthanize animals and collect organs (e.g., heart, liver, spleen, pancreas) for viral load determination and histopathological analysis.
-
-
Efficacy Endpoints:
-
Percentage of animals showing clinical signs.
-
Mean clinical score.
-
Change in body weight.
-
Viral RNA load in blood and organs.
-
Histopathological changes in target organs.
-
B. Protocol 2: Efficacy of Taribavirin against CCHF Virus in IFNAR-/- Mice
-
Objective: To assess the antiviral efficacy of this compound against CCHF virus in an immunocompromised mouse model.
-
Animal Model: 6-8 week old IFNAR-/- mice.
-
Virus: CCHF virus strain (e.g., IbAr10200).
-
Experimental Groups:
-
Treatment Group: Administer this compound (e.g., equivalent to 100 mg/kg/day of ribavirin) orally or i.p. starting 1 hour post-infection and continuing for a specified duration (e.g., 8 days).
-
Placebo Group: Administer vehicle control on the same schedule.
-
Uninfected Control Group.
-
-
Procedure:
-
Infect mice in the treatment and placebo groups with a lethal dose of CCHF virus (e.g., 100 FFU) via i.p. injection.
-
Monitor animals for signs of disease and survival daily.
-
Collect blood samples at specified intervals (e.g., day 2, 4, 6 post-infection) for measurement of viral titers and serum levels of AST and ALT.
-
At the time of death or euthanasia, collect organs (liver, spleen, brain) for viral titer determination and histopathology.
-
-
Efficacy Endpoints:
-
Survival rate.
-
Mean time to death.
-
Viral titers in blood and organs.
-
Serum AST and ALT levels.
-
Histopathological scoring of liver damage.
-
IV. Visualizations
A. Experimental Workflow for FMDV Efficacy Study
Caption: Workflow for FMDV efficacy study in mice.
B. Signaling Pathway of Ribavirin (and Taribavirin)
Caption: Antiviral mechanism of Taribavirin/Ribavirin.
Disclaimer: The provided protocols are intended as a guide and should be adapted based on specific research goals, institutional guidelines, and relevant literature. Dose selection for this compound should be informed by dedicated pharmacokinetic studies to establish bioequivalence with effective doses of ribavirin. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Ribavirin as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribavirin as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral efficacy and toxicity of ribavirin and foscarnet each given alone or in combination in the murine AIDS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribavirin efficacy in an in vivo model of Crimean-Congo hemorrhagic fever virus (CCHF) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Ribavirin Given by the Intraperitoneal or Aerosol Route Against Influenza Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of post-exposure treatment of yellow fever with ribavirin in a hamster model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematological adverse effects and pharmacokinetics of ribavirin in pigs following intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Taribavirin Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taribavirin hydrochloride is the hydrochloride salt of Taribavirin, an orally available prodrug of the synthetic nucleoside analog ribavirin.[1] Taribavirin is designed to have a targeted delivery to the liver, thereby increasing the concentration of the active drug, ribavirin, in hepatocytes while minimizing systemic side effects.[1] Ribavirin itself exhibits broad-spectrum activity against a range of RNA and DNA viruses and also possesses antiproliferative properties.[1][2] The primary mechanism of action involves the intracellular conversion of Taribavirin to ribavirin, which is then phosphorylated to ribavirin triphosphate. This active metabolite inhibits viral RNA synthesis and the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication and cell proliferation.[3]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays, along with relevant data on its solubility, stability, and cytotoxic concentrations in various cell lines.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClN₅O₄ | [4] |
| Molecular Weight | 279.68 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 40372-00-7 | [4] |
Solubility of this compound
| Solvent | Concentration | Comments | Reference |
| DMSO | ≥ 100 mg/mL (357.55 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [5] |
| Water | Readily Soluble | As the active metabolite, ribavirin, is readily soluble in water, the hydrochloride salt is expected to have good aqueous solubility. | [6] |
| PBS | Soluble | Ribavirin powder has been documented to be dissolved in PBS for stock solution preparation. | [5] |
Cytotoxicity and Effective Concentrations of Taribavirin and Ribavirin
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values of this compound and its active metabolite, ribavirin, in various cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Incubation Time | Reference |
| This compound | MCF-7 (Human breast adenocarcinoma) | Cell Death | 0.756 µM | 24 hours | [1] |
| Ribavirin | K562 (Human myelogenous leukemia) | Growth Inhibition | 15 µM | Not Specified | [2] |
| Ribavirin | Huh7.5 (Human hepatoma) | Antiviral (HCV) | 214 µM | 48 hours | [7] |
| Ribavirin | Vero (African green monkey kidney) | Antiviral (SFTSV) | 3.69 - 8.72 µg/mL | 24 and 48 hours | [8] |
| Ribavirin | A-172 (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |
| Ribavirin | AM-38 (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |
| Ribavirin | T98G (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |
| Ribavirin | U-87MG (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |
| Ribavirin | YH-13 (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |
| Ribavirin | U-138MG (Human glioblastoma) | Growth Inhibition | >250 µM | 72 hours | [9] |
| Ribavirin | U-251MG (Human glioblastoma) | Growth Inhibition | >250 µM | 72 hours | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.797 mg of this compound (Molecular Weight = 279.68 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
Note on Alternative Solvents: While DMSO is the most common solvent, this compound is expected to be soluble in aqueous solutions like PBS. To prepare a stock solution in PBS, follow the same procedure as above. However, it is recommended to first test the solubility of a small amount of the compound in the desired volume of PBS to ensure complete dissolution. The stability of this compound in aqueous solutions at various temperatures should be validated for long-term storage.
Preparation of Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.
-
-
Application: Add the freshly prepared working solutions to your cell cultures.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway of Taribavirin Action
Caption: Mechanism of action of Taribavirin.
Experimental Workflow for Stock Solution Preparation and Use
Caption: Experimental workflow for preparing and using Taribavirin HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ribavirin acts via multiple pathways in inhibition of leukemic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of ribavirin in combination with TMZ and IFN-β in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 5. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research with Taribavirin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taribavirin hydrochloride, a hydrochloride salt form of the prodrug taribavirin (also known as viramidine), is an antiviral agent under investigation for its activity against a range of DNA and RNA viruses, most notably the Hepatitis C virus (HCV).[1] As a prodrug, taribavirin is converted in the liver to its active metabolite, ribavirin.[2] This targeted delivery is designed to increase the concentration of the active compound in the liver, the primary site of HCV replication, while minimizing systemic exposure and associated side effects, such as hemolytic anemia, which is a known dose-limiting toxicity of ribavirin.[2][3]
These application notes provide a comprehensive overview of the formulation, administration, and evaluation of this compound for in vivo research, based on available preclinical and clinical data.
Physicochemical Properties and Formulation
This compound is the hydrochloride salt of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboximidamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClN₅O₄ | [1] |
| Molecular Weight | 279.68 g/mol | [1] |
Formulation for In Vivo Administration
While specific formulation details for preclinical studies with this compound are not extensively published, formulations can be developed based on its properties as a hydrochloride salt and by referencing protocols for its active metabolite, ribavirin.
Oral Administration (Gavage):
For oral administration in rodent models, this compound can be formulated as a solution or suspension. Given that it is a hydrochloride salt, aqueous solubility is expected to be higher than the free base.
-
Vehicle Selection:
Intravenous Administration:
For intravenous administration, a sterile, isotonic solution is required.
-
Vehicle Selection:
-
Sterile 0.9% Sodium Chloride (Saline)
-
Phosphate-Buffered Saline (PBS), pH ~7.4
-
Table 2: Example Formulations for In Vivo Studies (Based on Ribavirin Data)
| Administration Route | Vehicle | Example Concentration | Notes |
| Oral Gavage (Mouse) | 0.5% Methylcellulose | Up to 30 mg/mL | Prepare a suspension for higher concentrations.[4] |
| Intraperitoneal (Mouse) | 0.9% NaCl | 10 mg/mL | Ensure complete dissolution.[4] |
| Intravenous (Rat) | 0.9% NaCl | As per solubility limits | Filter through a 0.22 µm filter before administration. |
In Vivo Pharmacokinetics
Taribavirin is designed for improved liver targeting compared to ribavirin. While specific preclinical pharmacokinetic data for this compound is limited in the public domain, the pharmacokinetic profile of its active metabolite, ribavirin, has been studied in animal models.
Table 3: Pharmacokinetic Parameters of Ribavirin in Animal Models
| Species | Dose and Route | Cmax | Tmax | Elimination Half-life (t½) | Bioavailability | Reference |
| Rat | 30 mg/kg (oral) | 0.433 µg/mL | 1 h | 8.1 h | 59% | [6] |
| Rat | 30 mg/kg (IV) | - | - | 9.9 h | - | [6] |
| Monkey | 10 mg/kg (oral) | 0.29 µg/mL | 1.5 h | 188 h | 55% | [6] |
| Monkey | 10 mg/kg (IV) | - | - | 130 h | - | [6] |
Experimental Protocols
The following are example protocols for in vivo studies with this compound, extrapolated from studies with ribavirin and general practices in preclinical antiviral research.
Protocol 1: Antiviral Efficacy in a Mouse Model of Influenza Virus Infection
This protocol is adapted from studies evaluating the efficacy of ribavirin against influenza in mice.
1. Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female
2. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Influenza virus strain (e.g., A/PR/8/34)
-
Anesthesia (e.g., isoflurane)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes and tubes
3. Experimental Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least 7 days before the experiment.
-
Virus Inoculation: Anesthetize mice and intranasally inoculate with a lethal dose of influenza virus.
-
Treatment:
-
Randomly divide mice into treatment and control groups.
-
Prepare a fresh formulation of this compound in the chosen vehicle daily.
-
Administer this compound or vehicle control via oral gavage once or twice daily for 5-7 days, starting 4 hours post-infection. Doses can range from 10 to 100 mg/kg/day.
-
-
Monitoring:
-
Monitor body weight and survival daily for 14-21 days.
-
Observe clinical signs of illness (e.g., ruffled fur, lethargy).
-
-
Endpoint Analysis:
-
At specified time points (e.g., day 3 and 6 post-infection), euthanize a subset of mice from each group.
-
Collect lungs for viral titer determination (e.g., plaque assay or RT-qPCR).
-
Collect blood for hematological analysis to assess for anemia.
-
Protocol 2: Safety and Tolerability Study in Rats
This protocol outlines a short-term study to evaluate the safety profile of this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 8-10 weeks
-
Sex: Male and Female
2. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., sterile water)
-
Gavage needles appropriate for rats
-
Blood collection tubes (e.g., EDTA and serum separator tubes)
-
Clinical chemistry and hematology analyzers
3. Experimental Procedure:
-
Animal Acclimation: Acclimate rats for at least 7 days.
-
Treatment:
-
Administer this compound or vehicle control daily via oral gavage for 14 days at multiple dose levels (e.g., 50, 150, 500 mg/kg/day).
-
-
Monitoring:
-
Perform daily clinical observations.
-
Measure body weight at least twice weekly. .
-
-
Endpoint Analysis:
-
At the end of the 14-day treatment period, collect blood for complete blood count (CBC) and serum clinical chemistry analysis.[7]
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Data Presentation
Table 4: Example Hematological Parameters to Monitor for Anemia
| Parameter | Description | Expected Change with Ribavirin-induced Anemia |
| Hemoglobin (HGB) | Oxygen-carrying protein in red blood cells | Decrease |
| Hematocrit (HCT) | Percentage of red blood cells in blood | Decrease |
| Red Blood Cell (RBC) Count | Number of red blood cells | Decrease |
| Reticulocyte Count | Immature red blood cells | Increase (compensatory) |
Mechanism of Action and Signaling Pathways
Taribavirin is converted to ribavirin, which is then intracellularly phosphorylated to ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). The primary antiviral mechanism is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH) by RMP.[2] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[2] Additionally, RTP can be incorporated into viral RNA, leading to lethal mutagenesis.
References
- 1. This compound | C8H14ClN5O4 | CID 451447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40372-00-7 | Benchchem [benchchem.com]
- 3. Taribavirin for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematology and clinical chemistry values in pregnant Wistar Hannover rats compared with nonmated controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Taribavirin in Human Plasma by LC/MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Taribavirin (also known as Viramidine) and its active metabolite, Ribavirin, in human plasma using liquid chromatography-tandem mass spectrometry (LC/MS/MS). The described methods are sensitive, specific, and suitable for pharmacokinetic studies. The protocols herein cover plasma sample preparation by protein precipitation, followed by chromatographic separation and mass spectrometric detection. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Taribavirin is a prodrug of the broad-spectrum antiviral agent Ribavirin. It is designed to be preferentially converted to Ribavirin in the liver, thereby increasing its concentration at the target site and potentially reducing systemic side effects associated with Ribavirin therapy. Accurate and reliable quantification of both Taribavirin and Ribavirin in plasma is crucial for pharmacokinetic and toxicokinetic assessments in clinical and preclinical studies. LC/MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.
Experimental
Materials and Reagents
-
Taribavirin reference standard
-
Ribavirin reference standard
-
Stable isotope-labeled internal standards (e.g., [¹³C]Viramidine and [¹³C]Ribavirin)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K₂EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Taribavirin, Ribavirin, and the internal standards (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Taribavirin and Ribavirin stock solutions in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations. The final concentration of the organic solvent should be less than 5%.
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standards.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC/MS/MS system.[1][2][3]
LC/MS/MS Analysis
Chromatographic Conditions
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column, should be used. For example, a Waters Atlantis HILIC Silica column (50 x 2.1 mm, 5 µm) can be employed.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 95% B
-
0.5-2.0 min: 95% to 50% B
-
2.0-2.5 min: 50% B
-
2.5-2.6 min: 50% to 95% B
-
2.6-4.0 min: 95% B
-
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
Method Validation Data
The following tables summarize the performance characteristics of the LC/MS/MS method for the determination of Taribavirin and Ribavirin in human plasma, as compiled from various sources.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Regression Model | Weighting |
| Taribavirin | 1 - 1000 | 1 | Linear | 1/x² |
| Ribavirin | 1 - 1000 | 1 | Linear | 1/x² |
Data synthesized from multiple sources.[2]
Table 2: Precision and Accuracy for Taribavirin
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 7.0 | 6.5 | 5.2 | 4.8 |
| Low | 5 | 4.5 | 5.1 | -2.8 | -3.1 |
| Medium | 250 | 2.1 | 3.0 | 1.5 | 0.9 |
| High | 1000 | 1.0 | 2.5 | -4.3 | -3.9 |
Data adapted from a study by Liu et al. (2006).[2]
Table 3: Precision and Accuracy for Ribavirin
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.3 | 7.9 | 9.4 | 8.7 |
| Low | 5 | 5.2 | 6.0 | -3.6 | -4.2 |
| Medium | 250 | 1.9 | 2.8 | 2.0 | 1.5 |
| High | 1000 | 0.8 | 2.2 | -5.8 | -5.1 |
Data adapted from a study by Liu et al. (2006).[2]
Conclusion
The LC/MS/MS method described in this application note is suitable for the sensitive and specific quantification of Taribavirin and Ribavirin in human plasma. The protein precipitation sample preparation method is simple and efficient. The method demonstrates good linearity, precision, and accuracy over a relevant concentration range, making it a valuable tool for pharmacokinetic studies in drug development.
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. celerion.com [celerion.com]
- 5. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of Taribavirin's Liver-Targeting Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental validation of Taribavirin's liver-targeting mechanism. This document summarizes key preclinical and clinical findings, outlines detailed experimental protocols for relevant assays, and visualizes the underlying scientific principles.
Introduction
Taribavirin (formerly known as Viramidine) is a prodrug of the broad-spectrum antiviral agent Ribavirin. It was specifically designed to enhance drug delivery to the liver, the primary site of replication for the Hepatitis C virus (HCV), while minimizing systemic exposure and associated side effects, most notably hemolytic anemia.[1][2] The liver-targeting strategy is based on the principle that Taribavirin is efficiently taken up by hepatocytes and subsequently converted to the active Ribavirin by adenosine deaminase, an enzyme highly expressed in the liver.[1] This targeted approach aims to increase the intrahepatic concentration of the active drug, thereby enhancing its antiviral efficacy at the site of infection, while reducing concentrations in other tissues, such as red blood cells, to improve its safety profile.
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies, demonstrating the liver-targeting efficiency of Taribavirin compared to Ribavirin.
Table 1: Preclinical Pharmacokinetic Parameters in Monkeys
This table presents data from a study in cynomolgus monkeys, which directly compares the concentration of drug-related radioactivity in the liver and red blood cells (RBCs) following oral administration of radiolabeled Taribavirin and Ribavirin.
| Parameter | Ribavirin Administration | Taribavirin Administration | Fold Change (Taribavirin vs. Ribavirin) | Reference |
| Single Dose (10 mg/kg) | ||||
| Liver Concentration (µg eq/g) | 8.3 | 25.9 | ~3.1x Increase | [3] |
| RBC Concentration (µg eq/mL) | 8.5 | 4.4 | ~0.5x Decrease | [3] |
| Multiple Doses (10th dose, 10 mg/kg/day) | ||||
| Liver Concentration (µg eq/g) | 16.6 | 50.7 | ~3.0x Increase | [3] |
| RBC Concentration (µg eq/mL) | 73.0 | 34.3 | ~0.5x Decrease | [3] |
Table 2: Human Pharmacokinetic and Clinical Outcome Data
| Parameter | Ribavirin | Taribavirin | Reference |
| Median Total Hepatic Metabolite Concentration (µM) | 361 | Data Not Available | [4] |
| Anemia Rates (Hemoglobin <10 g/dL) in Phase III Trials | 23.5% | 5.3% | [5] |
| Sustained Virologic Response (SVR) Rates in Phase III Trials | 52.3% | 37.7% (at a fixed dose) | [5] |
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows related to the experimental validation of Taribavirin's liver targeting.
Caption: Mechanism of Taribavirin liver targeting and metabolism.
Caption: Experimental workflow for preclinical and clinical validation.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the validation of Taribavirin's liver-targeting properties.
Protocol 1: Quantification of Taribavirin and Ribavirin in Liver Tissue by HPLC-MS/MS
Objective: To accurately measure the concentrations of Taribavirin and its active metabolite, Ribavirin, in liver tissue samples.
Materials:
-
Homogenizer (e.g., bead beater or ultrasonic)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
Internal standard (e.g., stable isotope-labeled Ribavirin)
-
Liver tissue samples
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation and Homogenization:
-
Accurately weigh a portion of the frozen liver tissue (approximately 50-100 mg).
-
Add a 3-fold volume of ice-cold PBS to the tissue.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform lysate is obtained. Keep samples on ice throughout the process.
-
Collect the homogenate and store it at -80°C until analysis.
-
-
Protein Precipitation:
-
To 100 µL of liver homogenate, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
HPLC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant onto the HPLC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Taribavirin, Ribavirin, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Taribavirin, Ribavirin, and the internal standard.
-
-
-
Data Analysis:
-
Quantify the concentrations of Taribavirin and Ribavirin in the liver homogenate by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared in a blank liver homogenate matrix.
-
Normalize the drug concentration to the initial weight of the liver tissue used.
-
Protocol 2: Quantification of Ribavirin in Plasma by HPLC
Objective: To measure the concentration of Ribavirin in plasma samples.
Materials:
-
HPLC system with UV or MS/MS detector
-
Analytical column (e.g., C18 reverse-phase)
-
Acetonitrile, methanol, perchloric acid (HPLC grade)
-
Ultrapure water
-
Internal standard (e.g., a structurally similar compound)
-
Plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% perchloric acid to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of buffer (e.g., 20 mM potassium phosphate, pH 3.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 207 nm or MS/MS with appropriate MRM transitions.
-
-
-
Data Analysis:
-
Calculate the concentration of Ribavirin in the plasma samples based on the peak area ratio to the internal standard and a standard curve prepared in blank plasma.
-
Protocol 3: Quantification of Hepatitis C Virus (HCV) RNA by Real-Time RT-PCR
Objective: To measure the viral load in plasma or serum samples from patients undergoing antiviral therapy.
Materials:
-
Real-Time PCR instrument
-
RNA extraction kit (e.g., spin column-based)
-
One-step RT-qPCR master mix
-
HCV-specific primers and probe (targeting a conserved region of the HCV genome, e.g., the 5' UTR)
-
HCV RNA standards of known concentration
-
Plasma or serum samples
Procedure:
-
RNA Extraction:
-
Extract total RNA from 200-500 µL of plasma or serum using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Elute the RNA in a small volume of nuclease-free water.
-
-
Real-Time RT-qPCR:
-
Prepare the RT-qPCR reaction mixture containing the one-step RT-qPCR master mix, HCV primers and probe, and the extracted RNA template.
-
Set up the reaction on a real-time PCR instrument.
-
Thermal Cycling Conditions (Example):
-
Reverse Transcription: 50°C for 10 minutes.
-
Initial Denaturation: 95°C for 5 minutes.
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (with fluorescence data collection).
-
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the HCV RNA standards against their known concentrations.
-
Determine the HCV RNA concentration (viral load) in the patient samples by interpolating their Ct values from the standard curve.
-
Express the viral load in International Units per milliliter (IU/mL).
-
References
- 1. homogenizers.net [homogenizers.net]
- 2. researchgate.net [researchgate.net]
- 3. forensicresources.org [forensicresources.org]
- 4. Rapid and sensitive HPLC-MS/MS method for pharmacokinetic assessment of ribavirin in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Taribavirin Hydrochloride and Pegylated Interferon
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the combined use of Taribavirin hydrochloride and pegylated interferon, a therapeutic strategy primarily investigated for the treatment of chronic Hepatitis C Virus (HCV) infection. Taribavirin is a prodrug of ribavirin, a guanosine analog with broad-spectrum antiviral activity.[1] Pegylated interferon is a modified form of interferon-alpha, a cytokine with antiviral, immunomodulatory, and antiproliferative properties.[2][3] The addition of a polyethylene glycol (PEG) moiety to interferon increases its in-vivo half-life, allowing for less frequent administration.[2][3] This document details the mechanisms of action, provides quantitative data from clinical studies, and outlines experimental protocols for in vitro and in vivo research.
Mechanism of Action
The combination of Taribavirin and pegylated interferon exerts its antiviral effect through complementary and synergistic mechanisms, targeting both viral replication and the host immune response.
This compound (via Ribavirin):
Following oral administration, Taribavirin is converted to its active metabolite, ribavirin.[1] Ribavirin's antiviral activity is multifaceted and includes:
-
Inhibition of Viral RNA Polymerase: Ribavirin triphosphate, the phosphorylated form of ribavirin, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[4][5]
-
Induction of Viral Mutagenesis: Incorporation of ribavirin triphosphate into the viral genome can cause lethal mutagenesis, increasing the error rate of the viral replication process beyond a tolerable threshold.[4]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[4][5][6]
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.[4]
Pegylated Interferon:
Pegylated interferon binds to the type I interferon receptor on the surface of host cells, initiating a signaling cascade through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2][7] This leads to the phosphorylation and activation of STAT1 and STAT2 proteins, which, along with IRF9, form the ISGF3 complex.[2][8] ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of interferon-stimulated genes (ISGs), inducing the transcription of hundreds of genes with antiviral functions.[2][8][9]
Synergistic Interaction:
Ribavirin has been shown to potentiate the effects of interferon. Studies have demonstrated that co-treatment with ribavirin and interferon-α increases the phosphorylation of STAT1 and STAT3, leading to enhanced expression of the antiviral protein MxA.[10][11] This suggests that ribavirin can amplify the interferon-induced antiviral state within the cell.
Data Presentation
The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of Taribavirin in combination with pegylated interferon for the treatment of chronic HCV, primarily in comparison to the standard-of-care regimen of ribavirin and pegylated interferon.
Table 1: Sustained Virologic Response (SVR) Rates in Treatment-Naïve HCV Genotype 1 Patients
| Study / Treatment Arm | Number of Patients (n) | SVR Rate (%) | Reference |
| VISER 1 & 2 (Fixed Dose) | |||
| Taribavirin (600 mg BID) + PIFN | - | 38-40 | [12] |
| Ribavirin + PIFN | - | 52-55 | [12] |
| Pre-dosing Study | |||
| Taribavirin (pre-dosing) + PIFN | 23 | Not Reported | [12][13] |
| Taribavirin (standard) + PIFN | 19 | Not Reported | [12][13] |
| Phase 2 Study | |||
| Taribavirin (800 mg QD) + PIFN | 45 | 23 | [14] |
| Taribavirin (1200 mg QD) + PIFN | 45 | 37 | [14] |
| Taribavirin (1600 mg QD) + PIFN | 45 | 29 | [14] |
| Ribavirin (1000/1200 mg QD) + PIFN | 45 | 44 | [14] |
Table 2: Incidence of Anemia (Hemoglobin <10 g/dL)
| Study / Treatment Arm | Number of Patients (n) | Incidence of Anemia (%) | Reference |
| VISER 1 & 2 | |||
| Taribavirin + PIFN | - | 5-6 | [12] |
| Ribavirin + PIFN | - | 22-24 | [12] |
| Pre-dosing Study | |||
| Taribavirin (pre-dosing) + PIFN | 23 | 4.5 | [12][13] |
| Taribavirin (standard) + PIFN | 19 | 5.3 | [12][13] |
| Phase 2 Study | |||
| Taribavirin (all doses) + PIFN | 135 | 4 | [14] |
| Ribavirin + PIFN | 45 | 27 | [14] |
| Weight-based Dosing Study | |||
| Taribavirin (20 mg/kg/day) + PIFN | - | 13.4 | [12] |
| Taribavirin (25 mg/kg/day) + PIFN | - | 15.7 | [12] |
| Ribavirin + PIFN | - | 32.9 | [12] |
Experimental Protocols
In Vitro Antiviral Activity Assessment using HCV Replicon Assay
This protocol describes a method to evaluate the antiviral activity of Taribavirin and pegylated interferon, alone and in combination, using a Hepatitis C Virus (HCV) replicon system.[15][16][17]
1. Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or water).
-
Pegylated interferon-alpha (e.g., PEG-IFN α-2a or α-2b).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay kit (e.g., MTS or MTT).
2. Experimental Procedure:
-
Cell Seeding: Seed the HCV replicon-containing cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Taribavirin and pegylated interferon in cell culture medium. For combination studies, prepare a matrix of concentrations for both compounds.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: At the end of the incubation period, measure the luciferase activity in each well according to the manufacturer's instructions. This will serve as a measure of HCV replication.
-
Cell Viability Assay: In parallel plates, perform a cell viability assay to assess the cytotoxicity of the compounds at the tested concentrations.
-
Data Analysis:
-
Normalize the luciferase readings to the cell viability data.
-
Calculate the 50% effective concentration (EC50) for each compound.
-
For combination studies, use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.
-
In Vivo Efficacy Study in an Animal Model
This protocol provides a general framework for evaluating the in vivo efficacy of Taribavirin and pegylated interferon in a suitable animal model for HCV infection (e.g., humanized mice or chimpanzees).
1. Animal Model and Husbandry:
-
Select an appropriate animal model that supports HCV replication.
-
House animals in a specific pathogen-free facility with controlled environmental conditions.
-
Provide ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Design:
-
Infection: Inoculate the animals with a standardized dose of HCV.
-
Monitoring: Monitor the animals for the establishment of chronic infection by measuring viral load (HCV RNA) in serum or plasma at regular intervals.
-
Grouping: Once chronic infection is established, randomize the animals into the following treatment groups:
-
Vehicle control
-
Taribavirin monotherapy
-
Pegylated interferon monotherapy
-
Taribavirin + Pegylated interferon combination therapy
-
-
Dosing:
-
Determine the appropriate doses and treatment duration for each compound based on previous studies or pharmacokinetic data.
-
Administer Taribavirin orally (e.g., by oral gavage).
-
Administer pegylated interferon subcutaneously.
-
-
Monitoring during Treatment:
-
Collect blood samples at regular intervals to measure HCV RNA levels.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Perform complete blood counts (CBCs) to assess for hematological side effects, particularly anemia.
-
-
End of Study and Follow-up:
-
At the end of the treatment period, continue to monitor HCV RNA levels to assess for sustained virologic response (SVR).
-
Collect liver tissue for histological analysis and measurement of intrahepatic HCV RNA.
-
3. Data Analysis:
-
Compare the reduction in HCV RNA levels between the different treatment groups.
-
Assess the SVR rates in each group.
-
Evaluate the safety and tolerability of the different treatment regimens.
Conclusion
The combination of this compound and pegylated interferon represents a therapeutic approach that leverages both direct antiviral activity and immunomodulation. While clinical data suggests that Taribavirin may offer a better safety profile, particularly with regard to anemia, its efficacy in achieving SVR in HCV genotype 1 patients has been shown to be lower than that of the standard ribavirin-based regimen in some studies.[12][14] The provided protocols offer a framework for further preclinical and clinical investigation into the optimal use of this combination therapy. Future research could focus on dose optimization, the role of this combination in specific patient populations, and its potential in combination with newer direct-acting antiviral agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 3. Long Acting PEGylated Interferon: Application of PEG | Biopharma PEG [biochempeg.com]
- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribavirin enhances IFN-α signalling and MxA expression: a novel immune modulation mechanism during treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virological response and safety outcomes in therapy-nai ve patients treated for chronic hepatitis C with taribavirin or ribavirin in combination with pegylated interferon alfa-2a: a randomized, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of anti-hepatitis C virus effects of interferon and ribavirin by a sensitive replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Taribavirin Hydrochloride in Viral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taribavirin hydrochloride, also known as Viramidine, is a prodrug of the broad-spectrum antiviral agent ribavirin.[1][2][3] Its unique liver-targeting property and distinct pharmacokinetic profile make it a valuable tool for studying viral replication and pathogenesis, particularly in the context of hepatic viral infections.[2] Upon administration, taribavirin is converted to ribavirin, which then exerts its antiviral effects through a multi-faceted mechanism of action. These application notes provide detailed information and protocols for the use of this compound in virological research.
Mechanism of Action
Taribavirin's antiviral activity is attributable to its conversion to ribavirin, which acts on viral replication through several proposed mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host cell enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides.[4] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby hindering viral RNA and DNA synthesis.[4][5]
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into newly synthesized viral RNA by viral RNA-dependent RNA polymerases.[6] Its presence in the viral genome leads to an increased mutation rate, driving the virus into a state of "error catastrophe" where the accumulation of mutations is unsustainable for viral viability.[6][7]
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can act as a competitive inhibitor of some viral RNA polymerases, directly interfering with viral genome replication.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile. This enhances cell-mediated immunity, which is critical for clearing viral infections.
Applications in Viral Research
This compound can be utilized in a variety of research applications to investigate viral replication and pathogenesis:
-
Antiviral Screening: To determine the in vitro efficacy of taribavirin against a range of viruses, particularly those that replicate in hepatocytes.
-
Mechanism of Action Studies: To dissect the relative contributions of IMPDH inhibition, lethal mutagenesis, and direct polymerase inhibition to the overall antiviral effect against a specific virus.
-
Drug Resistance Studies: To select for and characterize viral mutants with reduced susceptibility to ribavirin, which can provide insights into the viral polymerase fidelity and mechanisms of drug evasion.
-
Viral Pathogenesis Studies: In animal models, to investigate the role of viral replication in specific organs (e.g., the liver) on disease progression and to evaluate the therapeutic potential of a liver-targeted antiviral.[1]
-
Combination Therapy Studies: To assess synergistic or additive antiviral effects when combined with other antiviral agents, such as interferons or direct-acting antivirals.[8][9]
Data Presentation
In Vitro Antiviral Activity of Taribavirin (Viramidine)
| Virus Family | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 2 - 32 | >760 | >23.75 | [1] |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 2 - 32 | >760 | >23.75 | [1] |
| Orthomyxoviridae | Influenza A (H5N1) | MDCK | 2 - 32 | >760 | >23.75 | [1] |
| Orthomyxoviridae | Influenza B | MDCK | 2 - 32 | >760 | >23.75 | [1] |
In Vitro Antiviral Activity of Ribavirin (Active Metabolite of Taribavirin)
| Virus Family | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | 3.74 | >100 | >26.7 | [5] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 3 - 10 | Not Specified | Not Specified | [10] |
| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | >31.3 | >3.6 | [11] |
| Flaviviridae | Dengue Virus (Type 2) | Vero | Not Specified | Not Specified | Not Specified | [5] |
| Flaviviridae | Yellow Fever Virus (17D) | Vero | Not Specified | Not Specified | Not Specified | [5] |
| Picornaviridae | Poliovirus | Cell Culture | Not Specified | Not Specified | Not Specified | [6] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Not Specified | Not Specified | Not Specified | [12] |
| Hantaviridae | Hantaan Virus | Vero E6 | Not Specified | Not Specified | Not Specified | Not Specified |
| Arenaviridae | Lassa Virus | Vero | 9 - 20 | Not Specified | Not Specified | [11] |
| Reoviridae | Reovirus | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 44 µM | 96 µM | 2.2 | [9] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 162 µM | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assessment by Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against a virus that produces a visible cytopathic effect in cell culture.
Materials:
-
This compound
-
Susceptible host cell line (e.g., MDCK for influenza, Vero for SFTSV)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock with a known titer
-
96-well cell culture plates
-
Sterile PBS
-
MTT or other viability dye
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions of the compound in cell culture medium to obtain a range of concentrations to be tested.
-
Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours. A no-virus control and a virus-only control should be included.
-
Treatment: After a 1-hour virus adsorption period, remove the viral inoculum and wash the cells gently with sterile PBS. Add 100 µL of the prepared this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.
-
CPE Observation: Observe the plates daily under a microscope for the appearance of CPE.
-
Quantification of Cell Viability: At the end of the incubation period (when virus-only controls show 80-90% CPE), quantify cell viability using a suitable method such as the MTT assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of the compound compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line.
Materials:
-
This compound
-
Host cell line
-
Cell culture medium
-
96-well cell culture plates
-
MTT or other viability dye
-
Plate reader
Procedure:
-
Cell Seeding: Seed 96-well plates with the host cell line as described in Protocol 1.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the wells of the 96-well plate containing the cells. Include a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Assessment: Quantify cell viability using the MTT assay or a similar method.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the no-compound control. Determine the CC50 value from the dose-response curve.
Protocol 3: IMPDH Inhibition Assay (Cell-Based)
This protocol provides a method to assess the effect of this compound on intracellular GTP pools, indicative of IMPDH inhibition.
Materials:
-
This compound
-
Host cell line
-
Cell culture medium
-
6-well plates
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach confluency. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Nucleotide Extraction: At the end of the treatment period, wash the cells with ice-cold PBS. Lyse the cells and extract the nucleotides by adding ice-cold 0.4 M perchloric acid.
-
Sample Preparation: Centrifuge the cell lysates to pellet the cellular debris. Neutralize the supernatant with a potassium carbonate solution.
-
HPLC Analysis: Analyze the nucleotide extracts using an HPLC system equipped with an anion-exchange column to separate and quantify the intracellular GTP levels.
-
Data Analysis: Compare the GTP levels in Taribavirin-treated cells to those in untreated control cells. Determine the concentration of this compound that causes a 50% reduction in the intracellular GTP pool (IC50 for GTP depletion).
Protocol 4: Lethal Mutagenesis Assay
This protocol outlines a method to determine if this compound induces lethal mutagenesis in a viral population.
Materials:
-
This compound
-
Host cell line
-
Virus stock
-
Cell culture medium
-
96-well plates for viral passaging
-
Reagents for viral RNA extraction
-
RT-PCR reagents
-
DNA sequencing reagents and equipment
Procedure:
-
Viral Passaging: Infect host cells with the virus in the presence of sub-lethal concentrations of this compound.
-
Harvest and Titer: After each passage, harvest the virus and determine the viral titer (e.g., by plaque assay or TCID50).
-
RNA Extraction and Sequencing: Extract viral RNA from the passaged virus populations. Perform RT-PCR to amplify a specific region of the viral genome. Sequence the amplified DNA to identify mutations.
-
Mutation Frequency Analysis: Compare the mutation frequency in the Taribavirin-treated viral populations to that of a parallel-passaged, untreated control virus population.
-
Specific Infectivity Calculation: Calculate the specific infectivity of the passaged virus populations by dividing the viral titer (infectious units/mL) by the amount of viral RNA (genome copies/mL).
-
Data Interpretation: An increase in mutation frequency coupled with a decrease in specific infectivity in the Taribavirin-treated virus population is indicative of lethal mutagenesis.
Visualizations
Caption: Mechanism of action of Taribavirin.
Caption: Workflow for in vitro antiviral assay.
Caption: Ribavirin's immunomodulatory effect.
References
- 1. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Action Mechanism of Viramidine Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taribavirin [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity [mdpi.com]
- 8. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Taribavirin Hydrochloride in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed in drug combination studies involving Taribavirin hydrochloride. Taribavirin, a prodrug of ribavirin, has been investigated in combination with other therapeutic agents to enhance its efficacy, particularly in antiviral and anticancer applications. This document details the quantitative data from these studies, provides step-by-step experimental protocols for assessing synergy, and visualizes the underlying molecular pathways.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic effects of drug combinations are quantitatively assessed using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effect of Ribavirin (as Taribavirin), Temozolomide (TMZ), and Interferon-β (IFN-β) in Malignant Glioma Cells.[1]
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) at IC50 | Synergy Level |
| A-172 | Ribavirin + TMZ + IFN-β | Ribavirin: 53.6 µM TMZ: 52.4 µM IFN-β: 57.5 IU/ml | 0.68 | Medium Synergism |
| U-251MG | Ribavirin + TMZ + IFN-β | Ribavirin: 257.7 µM TMZ: 22.5 µM IFN-β: 26.4 IU/ml | 0.98 | Slight Synergism |
Table 2: Synergistic Antiviral Effect of Ribavirin (as Taribavirin) and Interferon-α (IFN-α) against Hepatitis C Virus (HCV)
| Cell Line | Drug Combination | Method | Combination Index (CI) | Synergy Level |
| Huh-7 | Ribavirin + IFN-α | CalcuSyn Software Analysis | < 1 | Highly Synergistic[1][2] |
Experimental Protocols
Protocol for Assessing Cell Viability and Synergy in Malignant Glioma Cells
This protocol is adapted from studies investigating the synergistic antitumor effects of ribavirin in combination with TMZ and IFN-β.[3]
1.1. Cell Culture and Treatment:
-
Culture human malignant glioma cell lines (e.g., A-172, U-251MG) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of Ribavirin, TMZ, and IFN-β in a suitable solvent (e.g., DMSO for TMZ, sterile water for Ribavirin and IFN-β).
-
Treat cells with a range of concentrations of each drug individually and in combination. For combination studies, a fixed-ratio experimental design is often used.
-
Incubate the treated cells for a period of 72 hours.
1.2. Cell Viability Assay (MTT or CCK-8 Assay):
-
Following the 72-hour incubation, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
1.3. Synergy Analysis using the Chou-Talalay Method:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually from the dose-response curves.
-
Use software such as CalcuSyn or CompuSyn to analyze the data from the combination experiments.
-
The software will calculate the Combination Index (CI) based on the dose-effect data of single agents and their combinations.
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol for Assessing Antiviral Synergy against Hepatitis C Virus (HCV)
This protocol is for determining the synergistic antiviral effects of ribavirin and IFN-α using an HCV replicon system.[1][2]
2.1. Cell Culture and HCV Replicon System:
-
Use Huh-7 human hepatoma cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
Culture the replicon cells in DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).
2.2. Drug Treatment:
-
Seed the HCV replicon cells in 96-well plates.
-
Treat the cells with various concentrations of Ribavirin and IFN-α, both individually and in combination.
-
Incubate the cells for 48-72 hours.
2.3. Luciferase Reporter Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.
2.4. Synergy Analysis:
-
Calculate the percent inhibition of HCV replication for each drug concentration and combination relative to the untreated control.
-
Analyze the dose-response data using CalcuSyn or a similar software based on the Chou-Talalay method to determine the Combination Index (CI).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Taribavirin (Ribavirin) in combination therapies can be attributed to its multi-modal mechanism of action, which often involves the potentiation of the co-administered drug's effects.
Mechanism of Synergy between Ribavirin and Interferon
The synergy between ribavirin and interferon in treating HCV is a well-established example. Ribavirin potentiates the antiviral effects of interferon through at least two key mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, a metabolite of Taribavirin, is a potent inhibitor of the cellular enzyme IMPDH. This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By depleting the intracellular pool of GTP, ribavirin sensitizes the virus to the effects of interferon and can also inhibit the viral RNA polymerase.
-
Enhancement of the Interferon Signaling Pathway: Ribavirin has been shown to augment the induction of Interferon-Stimulated Genes (ISGs).[4] This occurs through a mechanism that is distinct from the canonical interferon signaling pathway but results in an enhanced antiviral state within the cell. Key components of this pathway include the phosphorylation of Protein Kinase R (PKR) and the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of viral protein synthesis.[2]
Experimental Workflow for Synergy Assessment
The general workflow for determining the synergistic effects of a this compound combination involves a series of in vitro assays followed by data analysis.
Signaling Pathway of Ribavirin/IFN-β/TMZ Combination in Glioma
While the precise synergistic mechanism of the triple combination of Ribavirin, IFN-β, and Temozolomide (TMZ) is still under investigation, it is hypothesized to involve the convergence of multiple pathways that collectively induce apoptosis and inhibit cell proliferation in glioma cells.
-
Ribavirin: As previously mentioned, inhibits IMPDH, leading to GTP depletion which can affect rapidly proliferating cancer cells.
-
IFN-β: Activates the JAK-STAT signaling pathway, leading to the expression of genes that have antiproliferative and pro-apoptotic effects.
-
Temozolomide (TMZ): An alkylating agent that methylates DNA, leading to DNA damage and subsequent apoptosis.
The synergy likely arises from the multi-pronged attack on the cancer cells, where each agent disrupts a different critical cellular process, making it more difficult for the cells to survive.
References
- 1. Interferon and Ribavirin Combination Treatment Synergistically Inhibit HCV Internal Ribosome Entry Site Mediated Translation at the Level of Polyribosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon and ribavirin combination treatment synergistically inhibit HCV internal ribosome entry site mediated translation at the level of polyribosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of ribavirin in combination with TMZ and IFN-β in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin potentiates interferon action by augmenting interferon-stimulated gene induction in hepatitis C virus cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
Taribavirin Hydrochloride: Application Notes and Protocols for Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taribavirin hydrochloride is the hydrochloride salt of Taribavirin, an orally available prodrug of the synthetic nucleoside analog ribavirin.[1][2] Upon administration, Taribavirin is converted to ribavirin, which exhibits broad-spectrum activity against a range of RNA and DNA viruses, including the influenza virus.[1][2] Its liver-targeting design aims to concentrate the active compound in hepatocytes while minimizing systemic side effects like hemolytic anemia, a known complication of ribavirin treatment.[3][4][5] These characteristics make this compound a valuable tool for researchers investigating influenza virus replication and developing novel antiviral strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in influenza virus research, consolidating data on its chemical properties, in vitro and in vivo efficacy, and mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboximidamide hydrochloride | [6] |
| Molecular Formula | C₈H₁₄ClN₅O₄ | [1] |
| Molecular Weight | 279.68 g/mol | [1][6] |
| CAS Registry Number | 40372-00-7 | [6] |
| Melting Point | 177-179°C (decomposes) | [6] |
| Solubility | Soluble in water | |
| Storage | Store at -20°C for long-term use. | [3] |
Mechanism of Action against Influenza Virus
Taribavirin itself is not antivirally active.[2] Following administration, it is metabolized to its active form, ribavirin. Ribavirin, a guanosine analog, exerts its anti-influenza activity through multiple proposed mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[7] This reduction in GTP availability hampers the synthesis of viral RNA and the capping of viral mRNA by the influenza virus RNA-dependent RNA polymerase (RdRp).[7]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of the influenza virus RdRp, directly interfering with viral genome replication and transcription.[7]
-
Induction of Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the nascent viral RNA strand by the RdRp.[7] This incorporation leads to an increase in the mutation rate of the viral genome, driving the virus towards "error catastrophe" and the production of non-viable progeny.[8]
In Vitro Efficacy Data
The antiviral activity of ribavirin (the active form of Taribavirin) against various influenza virus strains has been evaluated in vitro. The following tables summarize key efficacy and cytotoxicity data.
Table 1: In Vitro Antiviral Activity of Ribavirin against Influenza Virus Strains
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |
| Influenza A/H1N1 | MDCK | Plaque Inhibition | 2.6 - 6.8 | ~10.7 - 27.9 | [9] |
| Influenza A/H3N2 | MDCK | Plaque Inhibition | 2.6 - 6.8 | ~10.7 - 27.9 | [9] |
| Influenza A/H5N1 (A/Vietnam/1203/04) | MDCK | Not Specified | - | 0.3 (nM) | [10] |
| Influenza A/H5N1 (A/Turkey/15/06) | MDCK | Not Specified | - | 5.5 (nM) | [10] |
| Influenza A/H7N9 (NAI-sensitive) | MDCK | Not Specified | 0.0166 | 3.4 | |
| Influenza A/H7N9 (NAI-resistant) | MDCK | Not Specified | 0.0182 | 3.7 | |
| Influenza B | MDCK | Plaque Inhibition | 2.6 - 6.8 | ~10.7 - 27.9 | [9] |
Table 2: Cytotoxicity of Ribavirin
| Cell Line | Assay Type | CC₅₀ (µg/mL) | Reference |
| MDCK | MTT Assay | >100 | |
| Vero | MTS Assay | >31.3 |
In Vivo Efficacy Data
The efficacy of ribavirin has been demonstrated in mouse models of influenza virus infection.
Table 3: In Vivo Efficacy of Ribavirin in Mouse Models of Influenza Infection
| Influenza Strain | Mouse Strain | Route of Administration | Effective Dose Range (mg/kg/day) | Key Findings | Reference |
| Influenza A/H5N1 | BALB/c | Oral | 37.5 - 75 | Dose-dependent increase in survival rate and delay in time to death. | [10] |
| Influenza A/H7N9 | Not Specified | Intranasal | Not Specified | Increased survival, reduced weight loss, and 10-fold lower lung virus titers. | |
| Lethal Influenza A | Not Specified | Aerosol | Not Specified | High level of protection against lethal infection. | |
| Phlebovirus (related) | Not Specified | Subcutaneous | 4.7 | Increased survival, reduced liver damage, and inhibited infectious virus. | |
| Phlebovirus (related) | Not Specified | Oral | 6.3 | Effective at low doses. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-influenza activity of this compound.
Experimental Workflow
References
- 1. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 2. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Influenza virus plaque assay [protocols.io]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. starrlifesciences.com [starrlifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taribavirin Hydrochloride Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taribavirin hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the hydrochloride salt of Taribavirin, a prodrug of the broad-spectrum antiviral agent, ribavirin.[1] Its mechanism of action relies on its conversion in the liver to ribavirin, which then interferes with viral RNA synthesis and replication.[1][2] This liver-targeting mechanism is designed to increase the concentration of the active drug at the site of replication for viruses like Hepatitis C virus (HCV) while reducing systemic exposure, particularly to red blood cells, to minimize side effects like hemolytic anemia.[2][3]
Q2: What are the main proposed mechanisms of action of the active metabolite, ribavirin?
A2: The antiviral activity of ribavirin, the active metabolite of Taribavirin, is thought to result from several mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[1][4]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase, hindering the elongation of the viral RNA chain.[1]
-
Inhibition of mRNA Capping: Ribavirin triphosphate can inhibit viral mRNA guanylyltransferase, preventing the capping of viral mRNA, which leads to unstable viral mRNA that is not efficiently translated.[1]
-
Induction of Viral Mutagenesis: Ribavirin can be incorporated into the viral genome, causing lethal mutations that lead to a decrease in viral infectivity.[2]
Q3: What are the common animal models used for studying this compound?
A3: Due to its development for Hepatitis C, animal models that can recapitulate aspects of HCV infection are relevant. However, as HCV has a narrow host range, transgenic mice with human liver cells or non-human primates are often used.[5][6] For general pharmacokinetic and toxicity studies, rats and cynomolgus monkeys are commonly used.[7][8] Mice are also frequently used for initial in vivo screening and toxicity evaluations of antiviral agents.[9]
Q4: What is a typical starting dose for this compound in animal models?
A4: The optimal dose will vary depending on the animal model, the virus being studied, and the specific research question. However, based on available literature:
-
Rats: Oral doses of 30 mg/kg and 120 mg/kg/day have been used in pharmacokinetic and gene expression studies, respectively.[4][8][10]
-
Cynomolgus Monkeys: An oral dose of 10 mg/kg has been used in pharmacokinetic studies.[8][10]
-
It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q5: How can I convert a dose from one animal species to another or to a human equivalent dose (HED)?
A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight. The following formula can be used to calculate the Human Equivalent Dose (HED):
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. For detailed tables of Km values and further guidance, refer to FDA guidelines on dose conversion.[11][12][13][14][15]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma drug levels between animals. | 1. Inconsistent oral gavage technique. 2. Food effects on drug absorption. 3. Genetic variability within the animal strain affecting metabolism. | 1. Ensure all personnel are properly trained in oral gavage to minimize variability in administration. 2. Standardize the feeding schedule. Administer the drug at the same time relative to feeding for all animals. 3. Use a well-characterized, isogenic animal strain if possible. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse effects (e.g., significant weight loss, lethargy). | 1. The dose is too high for the chosen animal model or strain. 2. The vehicle used for drug formulation is causing toxicity. 3. The animal model is particularly sensitive to the drug's side effects (e.g., anemia). | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[16] Start with lower doses and escalate gradually. 2. Run a vehicle-only control group to assess the toxicity of the vehicle. Consider alternative, well-tolerated vehicles. 3. Monitor complete blood counts (CBCs) regularly, paying close attention to red blood cell parameters to detect early signs of hemolytic anemia.[9][17] |
| Lack of efficacy (no significant reduction in viral load). | 1. The dose is too low. 2. The timing of treatment initiation is too late. 3. The drug is not reaching the target organ in sufficient concentrations. 4. The virus strain is resistant to ribavirin. | 1. Increase the dose in subsequent experiments, guided by your MTD data. 2. Initiate treatment earlier in the course of infection. For many antivirals, early intervention is critical. 3. Perform pharmacokinetic studies to measure the concentration of the active metabolite (ribavirin) in the target tissue (e.g., liver).[3] 4. Confirm the in vitro susceptibility of your viral strain to ribavirin. |
| Difficulty in formulating this compound for oral administration. | 1. Poor solubility of the compound in the chosen vehicle. 2. Instability of the formulation. | 1. Test a range of pharmaceutically acceptable vehicles (e.g., water, saline, methylcellulose solutions) to find one that provides adequate solubility and stability. 2. Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, refrigerated). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Taribavirin (Viramidine) in Rats and Cynomolgus Monkeys
| Parameter | Rat (30 mg/kg oral) | Cynomolgus Monkey (10 mg/kg oral) |
| Oral Absorption | 61.7% | 43.9% |
| Bioavailability | 9.91% | 13.6% |
| Elimination Half-life (i.v.) | 2.7 h | 28.9 h |
| Total Body Clearance (i.v.) | 14.0 L/h/kg | 1.23 L/h/kg |
| Apparent Volume of Distribution (i.v.) | 15.6 L/kg | 18.6 L/kg |
| Data from Lin et al. (2003). Note: In this study, Taribavirin is referred to as viramidine.[8][10] |
Table 2: Pharmacokinetic Parameters of Ribavirin (Active Metabolite) in Rats and Cynomolgus Monkeys
| Parameter | Rat (30 mg/kg oral [14C]ribavirin) | Cynomolgus Monkey (10 mg/kg oral [14C]ribavirin) |
| Oral Absorption | 83% | 87% |
| Bioavailability | 59% | 55% |
| Elimination Half-life (i.v.) | 9.9 h | 130 h |
| Total Body Clearance (i.v.) | 2,600 ml/h/kg | 224 ml/h/kg |
| Apparent Volume of Distribution (i.v.) | 11.4 L/kg | 29.4 L/kg |
| Data from Lin et al. (2003).[7][13] |
Experimental Protocols
1. Protocol for a Dose-Range Finding and Efficacy Study in a Mouse Model of Viral Infection
-
Objective: To determine the maximum tolerated dose (MTD) and evaluate the antiviral efficacy of this compound.
-
Animals: 6-8 week old female BALB/c mice.
-
Virus: A suitable mouse-adapted virus (e.g., Influenza virus, or a recombinant virus expressing a reporter gene).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile water or 0.5% methylcellulose).
-
Group 2-5: this compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg/day).
-
Group 6: Positive control antiviral drug (if available).
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Infect all animals with a standardized dose of the virus via the appropriate route (e.g., intranasal for respiratory viruses).
-
Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours) and continue for a defined period (e.g., 5-7 days). Administration is typically via oral gavage.
-
Monitor animals daily for clinical signs of illness (e.g., weight loss, changes in activity, ruffled fur) and mortality.
-
At the end of the study, or at predetermined time points, euthanize a subset of animals from each group.
-
Collect relevant tissues (e.g., lungs for respiratory viruses, liver for hepatotropic viruses) for viral load determination (e.g., by plaque assay or qRT-PCR).
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess toxicity.
-
-
Data Analysis:
-
Compare body weight changes and survival curves between groups.
-
Compare viral titers in tissues between treated and control groups.
-
Analyze hematological and biochemical parameters for signs of toxicity.
-
2. Protocol for Assessing Hematological Toxicity
-
Objective: To evaluate the potential for this compound to induce hemolytic anemia.
-
Animals: Species relevant to the research question (e.g., rats, non-human primates).
-
Procedure:
-
Establish baseline hematological parameters by collecting blood from all animals before the start of the study.
-
Administer this compound at the desired dose levels for the planned duration of the study.
-
Collect blood samples at regular intervals (e.g., weekly) throughout the study and at termination.
-
Perform a complete blood count (CBC) on each sample, paying close attention to:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Reticulocyte count (as an indicator of bone marrow response to anemia)
-
-
-
Data Analysis: Compare the changes in hematological parameters over time between the treated and control groups. A significant decrease in RBC, HGB, and HCT, coupled with an increase in reticulocytes, would be indicative of hemolytic anemia.
Visualizations
Caption: Mechanism of action of Taribavirin.
Caption: Workflow for optimizing Taribavirin HCl dosage.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Dose Selection in a Pandemic: A Framework Informed by the FDA Animal Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on nonhuman primate usage for drug and vaccine evaluation against filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and metabolism of [14C]viramidine in rats and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics and Metabolism of [14C]Viramidine in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ST-246 Antiviral Efficacy in a Nonhuman Primate Monkeypox Model: Determination of the Minimal Effective Dose and Human Dose Justification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 539. Efficacy in Multiple SARS-CoV-2 Animal Models Supports Phase 3 Dose Selection for Obeldesivir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Taribavirin Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Taribavirin hydrochloride resistance in antiviral studies.
Troubleshooting Guides
Problem 1: Decreased antiviral efficacy of Taribavirin in vitro.
Question: My antiviral assays show a reduced inhibitory effect of this compound over time, suggesting the development of resistance. How can I confirm and characterize this resistance?
Answer:
A gradual decrease in the antiviral potency of Taribavirin, the prodrug of ribavirin, often points towards the emergence of resistant viral populations or changes in the host cell line. To systematically address this, we recommend the following workflow:
Experimental Workflow for Characterizing Taribavirin Resistance
Technical Support Center: Minimizing Taribavirin Hydrochloride-Induced Anemia in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taribavirin hydrochloride. The focus is on understanding and minimizing the common side effect of anemia observed in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces anemia?
A1: Taribavirin is a prodrug that is converted to ribavirin. The anemia induced by Taribavirin is primarily a dose-dependent hemolytic anemia.[1][2][3] The mechanism involves the accumulation of ribavirin triphosphate (RTP), the active metabolite, within erythrocytes. This accumulation leads to a depletion of adenosine triphosphate (ATP), causing oxidative stress and damage to the red blood cell membrane.[4][5][6] These damaged erythrocytes are then cleared from circulation by the reticuloendothelial system, leading to extravascular hemolysis and a decrease in hemoglobin levels.[4]
Q2: How does the incidence of anemia with Taribavirin compare to that of Ribavirin?
A2: Taribavirin was designed as a prodrug of ribavirin to achieve higher concentrations in the liver (the site of HCV replication) and lower concentrations in red blood cells, with the goal of reducing the incidence of anemia.[7] Clinical studies have shown that Taribavirin is associated with a statistically significant lower rate of anemia compared to ribavirin at comparable therapeutic doses.[8]
Q3: What are the key clinical signs of Taribavirin-induced anemia in animal models?
A3: In animal models, the signs of anemia can be subtle and require careful monitoring. Key indicators include a decrease in hemoglobin, hematocrit, and red blood cell count. While not a direct sign, monitoring for changes in the animal's activity level and overall well-being is also important. In more severe cases, pale mucous membranes may be observed.
Q4: What are the primary strategies to minimize Taribavirin-induced anemia in my research model?
A4: The two main strategies for managing Taribavirin-induced anemia are:
-
Dose Reduction: Lowering the dose of Taribavirin is a direct and effective way to reduce the severity of anemia.[3][4] This is because the hemolytic effect is concentration-dependent.[4]
-
Administration of Erythropoiesis-Stimulating Agents (ESAs): Co-administration of agents like erythropoietin (EPO) can help stimulate the production of new red blood cells from the bone marrow, thereby counteracting the hemolytic effects of the drug.[4][9][10][11]
Q5: Should I consider using erythropoietin (EPO) proactively or only after anemia develops?
A5: The decision to use EPO proactively or reactively depends on the experimental design and goals. Prophylactic use of EPO can help maintain higher hemoglobin levels from the outset. However, reactive use upon detection of a significant drop in hemoglobin is also a valid strategy to manage emerging anemia. Studies have shown that administering erythropoietin can improve anemia caused by ribavirin therapy.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant drop in hemoglobin (>2 g/dL) within the first two weeks of treatment. | High dose of Taribavirin, individual animal sensitivity. | 1. Confirm the dosing calculations and administration route. 2. Consider a dose reduction of Taribavirin by 25-50%. 3. Initiate treatment with an erythropoiesis-stimulating agent (ESA) such as erythropoietin. |
| Progressive, steady decline in hematocrit despite a moderate Taribavirin dose. | Cumulative drug toxicity, potential for bone marrow suppression (though less common with ribavirin analogs alone). | 1. Increase the frequency of hematological monitoring to track the rate of decline. 2. Implement ESA therapy to support red blood cell production. 3. If the decline continues, a temporary interruption of Taribavirin treatment may be necessary. |
| No significant improvement in anemia despite EPO administration. | Insufficient EPO dose, underlying iron deficiency, or severe hemolysis overwhelming the compensatory erythropoiesis. | 1. Ensure the EPO dosage is appropriate for the animal model and administered correctly. 2. Assess iron stores, as iron is a critical component of hemoglobin synthesis. Iron supplementation may be required. 3. Consider a further reduction in the Taribavirin dose. |
Data Presentation
Table 1: Comparison of Anemia Rates in a Phase IIb Study of Taribavirin vs. Ribavirin
| Treatment Arm (in combination with Pegylated Interferon Alfa-2b) | Anemia Rate (Hemoglobin <10 g/dL) |
| Taribavirin 20 mg/kg | Statistically significantly lower than Ribavirin |
| Taribavirin 25 mg/kg | Statistically significantly lower than Ribavirin |
| Ribavirin (Weight-based) | Control Arm |
Source: Adapted from a Phase IIb clinical trial report.[8]
Table 2: Hematological Parameters in Mice Following Ribavirin Monotherapy
| Time Point | Hemoglobin (g/dL) - Median (Range) | Platelet Count (x10⁴/mm³) - Median (Range) |
| Baseline | 13.6 (10.5-16.6) | 14.0 (8.9-37.4) |
| Week 4 | 11.7 (9.4-14.9) | 15.8 (10.2-40.6) |
Source: Data from a study on patients with chronic hepatitis C receiving Ribavirin monotherapy.[12]
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in a Mouse Model
This protocol outlines the procedure for collecting blood and analyzing key hematological parameters to monitor for anemia.
Materials:
-
Mouse restrainer
-
Sterile lancets or 25G needles
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer (calibrated for mouse blood)[13][14]
-
Pipettes and tips
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the mouse using an appropriate method.
-
Blood Collection (Tail Vein):
-
Warm the tail using a heat lamp or warm compress to dilate the blood vessels.
-
Clean the tail with 70% ethanol.
-
Make a small puncture in the lateral tail vein using a sterile lancet or needle.
-
Collect approximately 50-100 µL of blood into an EDTA-coated micro-collection tube.[15] The maximum recommended blood collection volume for a single survival time point is approximately 200 µL for a 25g mouse.[16][17]
-
Gently mix the blood with the anticoagulant by inverting the tube several times.
-
-
Hematological Analysis:
-
Analyze the whole blood sample using an automated hematology analyzer as soon as possible, ideally within 2 hours of collection.[13]
-
Key parameters to measure include: Red Blood Cell (RBC) count, Hemoglobin (Hgb), and Hematocrit (Hct).
-
-
Frequency of Monitoring:
-
Baseline measurements should be taken before the initiation of Taribavirin treatment.
-
During treatment, samples should be collected at regular intervals (e.g., weekly or bi-weekly) to monitor for the onset and progression of anemia.
-
Protocol 2: Administration of Erythropoietin (EPO) in a Mouse Model
This protocol provides a general guideline for the administration of recombinant human erythropoietin (rHuEPO) to mitigate Taribavirin-induced anemia.
Materials:
-
Recombinant human erythropoietin (EPO)
-
Sterile saline for dilution (if necessary)
-
Insulin syringes (or other appropriate syringes for small volume injections)
-
Animal scale
Procedure:
-
Dose Calculation:
-
The appropriate dose of EPO can vary. A common starting dose in murine models is in the range of 100-300 IU/kg.
-
Calculate the required volume of EPO solution based on the animal's body weight.
-
-
Administration:
-
Administer the calculated dose of EPO via subcutaneous (SC) injection.
-
The frequency of administration can be once to three times per week, depending on the severity of the anemia and the experimental design.
-
-
Monitoring:
-
Continue to monitor hematological parameters as described in Protocol 1 to assess the efficacy of the EPO treatment.
-
Adjust the EPO dose or frequency as needed based on the hematological response.
-
Mandatory Visualizations
Caption: Signaling pathway of Taribavirin-induced hemolytic anemia.
Caption: Experimental workflow for managing Taribavirin-induced anemia.
References
- 1. Ribavirin induced hemolysis: A novel mechanism of action against chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Ribavirin-induced anemia: mechanisms, risk factors and related targets for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hemolytic-anemia-induced-by-ribavirin-therapy-in-patients-with-chronic-hepatitis-c-virus-infection-role-of-membrane-oxidative-damage - Ask this paper | Bohrium [bohrium.com]
- 6. Management of Anemia in Patients Receiving Triple Therapy for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Strategies for managing anemia in hepatitis C patients undergoing antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of ribavirin/interferon-induced anemia with erythropoietin in patients with hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Anemia and thrombocytosis induced by ribavirin monotherapy in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 14. researchmap.jp [researchmap.jp]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Host-Based Resistance to Taribavirin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating host-based resistance to Taribavirin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ribavirin?
Taribavirin (also known as viramidine) is an oral prodrug of ribavirin.[1] It was designed to be preferentially converted to ribavirin in the liver, aiming to achieve targeted delivery to hepatocytes and reduce the systemic side effects associated with ribavirin, such as hemolytic anemia.[2]
Q2: What are the primary known mechanisms of host-based resistance to Taribavirin/Ribavirin?
Host-based resistance to Taribavirin and its active form, ribavirin, is primarily attributed to two main cellular mechanisms:
-
Reduced Drug Uptake: The most well-documented mechanism is the reduced import of the drug into the host cell.[3][4] This is often due to the downregulation or altered function of the primary nucleoside transporter responsible for ribavirin uptake, the equilibrative nucleoside transporter 1 (ENT1).[4][5][6]
-
Altered Drug Metabolism: For ribavirin to be active, it must be phosphorylated by host kinases to its mono-, di-, and triphosphate forms.[7][8] Changes in the activity of these kinases can lead to inefficient activation of the drug, thereby conferring resistance.[9]
Q3: Can resistance to Taribavirin/Ribavirin be conferred by the host cell line itself?
Yes, studies have shown that the majority of ribavirin resistance can be conferred by changes within the host cell line.[3] This can occur when cell lines are passaged in the presence of increasing concentrations of the drug, leading to the selection of cells with inherent or acquired resistance mechanisms, such as reduced drug import.[10][11]
Q4: Are there any known viral factors that contribute to Taribavirin/Ribavirin resistance?
While this guide focuses on host-based resistance, it is important to note that viral factors can also contribute to resistance. For some viruses, mutations in the viral RNA-dependent RNA polymerase (RdRp) that increase replication fidelity can confer resistance to the mutagenic effects of ribavirin.[11][12] Additionally, for Hepatitis C Virus (HCV), mutations in the NS5A protein have been associated with low-level ribavirin resistance.[3][6]
Troubleshooting Guides
Problem: My cell line shows unexpected resistance to Taribavirin in our antiviral assays.
-
Possible Cause 1: Pre-existing resistance in the parental cell line.
-
Troubleshooting Step: Before inducing resistance, establish a baseline sensitivity profile for your parental cell line. Determine the half-maximal inhibitory concentration (IC50) of Taribavirin. Compare this to published IC50 values for the same cell line to ensure it is within the expected sensitive range. Some cell lines, such as Vero cells, have been noted to have lower intracellular accumulation of ribavirin compared to more sensitive lines like Huh7.5.[11]
-
-
Possible Cause 2: Reduced expression or function of the ENT1 transporter.
-
Possible Cause 3: Altered metabolic activation of Taribavirin.
-
Troubleshooting Step: Use LC-MS/MS to quantify the intracellular levels of ribavirin mono-, di-, and triphosphate.[8] A lower ratio of phosphorylated metabolites to the parent compound in resistant cells compared to sensitive cells would suggest a defect in the activity of host kinases.
-
Problem: I am unable to generate a Taribavirin-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Troubleshooting Step: The generation of resistant cell lines is a gradual process. Start with a Taribavirin concentration at or slightly below the IC50 of the parental cell line. Allow the cells to recover and repopulate before incrementally increasing the drug concentration. This process can take several weeks to months.
-
-
Possible Cause 2: The chosen cell line is not amenable to developing resistance.
-
Troubleshooting Step: While many cell lines can develop resistance, the propensity to do so can vary. If you are unsuccessful with one cell line, consider attempting the protocol with a different, well-characterized line known to be sensitive to Taribavirin/Ribavirin, such as Huh7.5 cells.[6]
-
Data Presentation
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Ribavirin in Various Malignant Glioma Cell Lines
| Cell Line | IC50 (µM) | Classification |
| A-172 | <100 | Effective |
| AM-38 | <100 | Effective |
| T98G | <100 | Effective |
| U-87MG | <100 | Effective |
| YH-13 | <100 | Effective |
| U-138MG | >250 | Resistant |
| U-251MG | >250 | Resistant |
Data adapted from a study on the efficacy of ribavirin against malignant glioma cell lines.[13][14]
Experimental Protocols
Protocol 1: Generation of a Taribavirin/Ribavirin-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of the drug.[15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound or Ribavirin
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile cell culture flasks and plates
Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at a known density in 96-well plates.
-
Treat the cells with a range of Taribavirin concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, WST-1) to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Seed the parental cells in a T-25 flask.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing Taribavirin at a concentration equal to the IC50 value.
-
-
Monitoring and Passaging:
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with the same concentration of Taribavirin.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at the initial drug concentration, incrementally increase the concentration of Taribavirin in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat the process of monitoring and passaging until the cells are able to proliferate at a significantly higher drug concentration compared to the parental line.
-
-
Confirmation of Resistance:
-
Once a resistant cell line is established, perform a cell viability assay to determine its IC50 value. A significant increase in the IC50 compared to the parental line confirms the development of resistance.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: [3H]-Ribavirin Uptake Assay
This protocol measures the rate of ribavirin uptake into cells, a key indicator of nucleoside transporter function.
Materials:
-
Sensitive (parental) and resistant cell lines
-
[3H]-Ribavirin
-
Krebs-Henseleit buffer (KHB)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
Methodology:
-
Cell Seeding:
-
Seed both sensitive and resistant cells in 24-well plates and grow to confluency.
-
-
Preparation for Uptake:
-
Aspirate the culture medium and wash the cells twice with pre-warmed KHB.
-
-
Initiation of Uptake:
-
Add KHB containing a known concentration of [3H]-Ribavirin to each well.
-
Incubate the plates at 37°C for a defined period (e.g., 5 minutes). To determine the linear range of uptake, a time-course experiment should be performed initially.
-
-
Termination of Uptake:
-
Rapidly aspirate the [3H]-Ribavirin solution.
-
Wash the cells three times with ice-cold KHB to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysate from a parallel set of wells.
-
Calculate the rate of [3H]-Ribavirin uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Compare the uptake rates between the sensitive and resistant cell lines.
-
Visualizations
Caption: Workflow for generating and validating a Taribavirin-resistant cell line.
Caption: Key host-based mechanisms leading to Taribavirin/Ribavirin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Reduced ribavirin antiviral efficacy via nucleoside transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ribavirin Resistance in Hepatitis C Virus Replicon-Containing Cell Lines Conferred by Changes in the Cell Line or Mutations in the Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of ribavirin against malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Taribavirin Hydrochloride vs. Ribavirin for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of taribavirin hydrochloride and ribavirin in Hepatitis C Virus (HCV) models, supported by available experimental data. Taribavirin, a prodrug of ribavirin, was developed to achieve higher concentrations in the liver, the primary site of HCV replication, thereby aiming for similar or improved efficacy with a better safety profile, particularly concerning hemolytic anemia.
Executive Summary
Data Presentation
Clinical Efficacy and Safety Comparison
The following table summarizes key clinical endpoint data from a phase IIb, randomized, open-label, active-control trial in treatment-naive patients with HCV genotype 1.[1][2]
| Parameter | Taribavirin (20 mg/kg/day) | Taribavirin (25 mg/kg/day) | Taribavirin (30 mg/kg/day) | Ribavirin (800-1400 mg/day) |
| Sustained Virologic Response (SVR) | 28.4% | 24.3% | 20.6% | 21.4% |
| Anemia (Hemoglobin <10 g/dL) | 13.4% | 15.7% | - | 32.9% |
*Statistically significant difference compared to ribavirin (P < 0.05).[1][2]
Note: SVR rates were not statistically different between the groups.[2]
Mechanism of Action
Both taribavirin, after its conversion to ribavirin, and ribavirin itself, are thought to exert their anti-HCV effects through multiple mechanisms which are not mutually exclusive.[3][4]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.[3][5][6]
-
Direct Inhibition of HCV RNA Polymerase: Ribavirin triphosphate can act as a substrate analog for the HCV NS5B RNA-dependent RNA polymerase, competing with natural nucleotides and inhibiting viral RNA elongation.[7]
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the replicating viral RNA can induce an increased mutation rate, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".[4]
-
Immunomodulation: Ribavirin can shift the host immune response from a Th2 to a more effective Th1 phenotype, enhancing the clearance of HCV-infected cells.[3][7]
Signaling and Metabolic Pathways
The conversion and mechanism of action of taribavirin and ribavirin involve key cellular metabolic pathways.
Caption: Intracellular conversion of taribavirin and mechanisms of action of ribavirin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anti-HCV compounds are provided below.
HCV Replicon Assay
This assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds against HCV replication.
Caption: Workflow for the HCV Replicon Assay.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Compound Preparation: Taribavirin and ribavirin are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compounds.
-
The plates are incubated for 48-72 hours.
-
-
Quantification of HCV Replication:
-
qRT-PCR: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription PCR.
-
Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), the cells are lysed, and the reporter activity is measured.
-
-
Cytotoxicity Assessment: Cell viability is determined using a colorimetric assay such as the MTS assay to assess the cytotoxic effects of the compounds.
-
Data Analysis: The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.
IMPDH Inhibition Assay
This biochemical assay measures the inhibitory effect of a compound on the activity of the IMPDH enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human IMPDH2 is used as the enzyme source. The substrates are inosine-5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
Assay Buffer: The reaction is typically performed in a Tris-HCl buffer containing KCl and DTT.
-
Assay Procedure:
-
The test compound (ribavirin monophosphate, the active form) is pre-incubated with the IMPDH enzyme in the assay buffer.
-
The reaction is initiated by adding IMP and NAD+.
-
The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive inhibition).
Lethal Mutagenesis Assay
This assay evaluates the potential of a compound to induce mutations in the HCV genome.
Methodology:
-
HCV Infection and Treatment: Huh-7.5 cells are infected with a cell culture-adapted HCV (HCVcc). The infected cells are then treated with sub-inhibitory concentrations of the test compound (taribavirin or ribavirin) for several passages.
-
RNA Extraction and RT-PCR: At the end of each passage, viral RNA is extracted from the cell culture supernatant. Specific regions of the HCV genome (e.g., NS5B) are amplified by RT-PCR.
-
Sequencing: The amplified PCR products are cloned into a vector, and multiple clones are sequenced to identify mutations. Alternatively, next-generation sequencing can be used for a more comprehensive analysis of the viral quasispecies.
-
Data Analysis: The mutation frequency and the types of mutations (e.g., transitions, transversions) are determined and compared between the treated and untreated control groups. An increase in specific types of transitions (e.g., G to A and C to U for ribavirin) is indicative of lethal mutagenesis.
Conclusion
This compound demonstrates a significant clinical advantage over ribavirin in the treatment of chronic HCV by offering a comparable virologic response with a markedly improved safety profile, specifically a lower incidence of hemolytic anemia. This is attributed to its liver-targeting properties. While direct comparative in vitro studies are not extensively available, the shared active metabolite, ribavirin, and its multifaceted mechanism of action provide a strong rationale for the observed clinical efficacy. The experimental protocols detailed herein represent the standard methodologies for the preclinical evaluation of such anti-HCV agents. For researchers and drug development professionals, taribavirin serves as a successful example of a prodrug strategy to enhance the therapeutic index of an established antiviral agent.
References
- 1. jwatch.org [jwatch.org]
- 2. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Taribavirin and Other Nucleoside Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of Taribavirin and its parent compound, Ribavirin, alongside other notable nucleoside analogs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental pathways.
Introduction to Taribavirin and Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral chemotherapy, forming the basis for treating chronic infections caused by viruses like HIV, hepatitis B and C, and herpes viruses.[1][2] These compounds are synthetic molecules that mimic natural nucleosides, the building blocks of RNA and DNA. Their primary mechanism involves interfering with viral replication, often after being intracellularly phosphorylated to their active triphosphate form.[1][3]
Taribavirin (formerly known as Viramidine) is an L-valinamide ester prodrug of ribavirin.[4][5] It was developed to achieve higher liver concentrations while reducing the systemic side effects associated with its parent drug, ribavirin, particularly hemolytic anemia.[5][6][7] This guide will focus on the comparative performance of Taribavirin and Ribavirin, with additional context provided by other analogs to illustrate the diversity of mechanisms and applications within this drug class.
Mechanism of Action
The antiviral mechanism of Taribavirin is intrinsically linked to that of Ribavirin, as it is efficiently converted to Ribavirin in the body.[6] Ribavirin exhibits a complex and multifactorial mechanism of action, which contributes to its broad-spectrum activity against a range of RNA and DNA viruses.[8][9][10]
The primary proposed mechanisms for Ribavirin are:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) competitively inhibits the host enzyme IMPDH, which is the rate-limiting step in the de novo synthesis of guanine nucleotides.[8][9][10] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, depriving the viral replication machinery of an essential substrate.
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), interfering with the synthesis of the viral genome.[8][9]
-
Viral Mutagenesis: RTP can be incorporated into the replicating viral RNA, acting as a mutagen. Its ambiguous base-pairing properties can lead to an accumulation of mutations in the viral genome, a phenomenon known as "error catastrophe," resulting in non-viable virions.[8]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 (anti-inflammatory) to a Th1 (pro-inflammatory) cytokine profile, which enhances the host's ability to clear viral infections.[8][10][11]
-
Interference with mRNA Capping: Ribavirin has been shown to interfere with the capping of viral mRNA, which is essential for its stability and translation into proteins.[10]
Other nucleoside analogs may have more specific mechanisms. For instance, Sofosbuvir, a highly effective anti-HCV agent, acts as a chain terminator after being incorporated into the nascent viral RNA chain by the NS5B polymerase.[1]
Figure 1: Metabolic activation and multi-modal mechanism of action of Taribavirin/Ribavirin.
Comparative Clinical Performance: Taribavirin vs. Ribavirin
Clinical trials for chronic hepatitis C (HCV) have directly compared weight-based dosing of Taribavirin with Ribavirin, both in combination with pegylated interferon. The primary goal was to determine if Taribavirin could offer comparable efficacy to Ribavirin while demonstrating an improved safety profile, specifically a lower incidence of anemia.[4][7]
Phase IIb studies in treatment-naïve patients with HCV genotype 1 revealed that Taribavirin demonstrated comparable virologic response rates to Ribavirin.[6][12] However, the key differentiator was the significantly lower rates of anemia in patients receiving Taribavirin, particularly at doses of 20 and 25 mg/kg/day.[6][7] This safety advantage is clinically significant, as ribavirin-induced anemia often necessitates dose reductions, which can compromise treatment efficacy.[5][7]
| Parameter | Taribavirin (20 mg/kg/day) | Taribavirin (25 mg/kg/day) | Ribavirin (Weight-based) | Reference(s) |
| Sustained Virologic Response (SVR) | 28.4% | 24.3% | 21.4% | [7] |
| Anemia Rate (Hgb <10 g/dL) | 13.4% | 15.7% | 32.9% | [6][7] |
| Most Common Adverse Events | Fatigue, Diarrhea, Insomnia | Fatigue, Diarrhea, Insomnia | Fatigue, Diarrhea, Insomnia | [7] |
| Diarrhea Incidence | ~38% | ~38% | ~21% | [7] |
| Table 1: Summary of Comparative Clinical Trial Data for Taribavirin vs. Ribavirin in HCV Genotype 1 (in combination with PEG-IFN alfa-2b). Data is from a Phase IIb study in a difficult-to-cure patient population. |
While Taribavirin showed promise in reducing anemia, it was associated with a higher incidence of mild, non-dose-limiting diarrhea compared to Ribavirin.[4][7] Ultimately, despite the advantage of less anemia, Taribavirin did not replace Ribavirin as a cornerstone of HCV therapy, largely due to the rapid development of highly effective direct-acting antivirals (DAAs).
In Vitro Performance of Nucleoside Analogs
The in vitro activity of nucleoside analogs is typically evaluated using cell-based assays to determine their potency against a specific virus and their toxicity to host cells. Key parameters include the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of these values (CC50/EC50) gives the Selectivity Index (SI), a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Ribavirin | Norovirus (NV) | HG23 | 40.0 | >200 | >5 | [13] |
| 2'-C-Me-Cytidine | Norovirus (NV) | HG23 | 1.3 | >100 | >77.5 | [13] |
| Sofosbuvir | Yellow Fever Virus | Vero | ~0.9 (EC90) | >100 | >111 | [14] |
| 7-Deaza-2'-C-methyladenosine | Dengue Virus (DENV) | Huh-7 | 0.4 | >10 | >25 | [1] |
| NITD008 | Dengue Virus (DENV) | BHK-21 | 0.2 | 16 | 80 | [1] |
| Table 2: Example In Vitro Antiviral Activity and Cytotoxicity of Various Nucleoside Analogs. Note: Taribavirin is a prodrug and is not typically evaluated in this format; its activity is represented by its conversion to Ribavirin. |
Key Experimental Protocols
Objective comparison of antiviral compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used in the evaluation of nucleoside analogs.
Figure 2: General experimental workflow for screening antiviral compounds for efficacy and cytotoxicity.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the inhibition of infectious virus production.
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero, Huh-7) in 6- or 12-well plates.
-
Compound Treatment: When cells are 90-100% confluent, remove the culture medium and wash with phosphate-buffered saline (PBS). Add serial dilutions of the test compound prepared in serum-free medium and incubate for 1-2 hours.
-
Virus Infection: Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agar) mixed with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells (in triplicate) and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
IMPDH Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the IMPDH enzyme.[16]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA).
-
Enzyme and Inhibitor: Add purified recombinant IMPDH enzyme to the buffer, followed by various concentrations of the test inhibitor (e.g., RMP). Incubate for a defined period to allow for binding.
-
Initiate Reaction: Start the reaction by adding the substrates: inosine monophosphate (IMP) and the cofactor NAD+.
-
Monitor Reaction: The conversion of NAD+ to NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.[17]
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value is the inhibitor concentration that reduces the enzymatic activity by 50%.
Quantification of Intracellular Nucleoside Triphosphates
This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of the active triphosphate form of the nucleoside analog inside cells.[18][19]
-
Cell Culture and Treatment: Culture cells to a desired density and treat with the nucleoside analog for various time points.
-
Cell Lysis and Extraction: Harvest the cells, wash with cold PBS, and lyse them using a cold extraction solution (e.g., 60-70% methanol or trichloroacetic acid) to precipitate proteins and extract polar metabolites.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant containing the nucleotides is collected and dried.
-
Anion Exchange Chromatography: The dried extract can be reconstituted and subjected to strong anion exchange solid-phase extraction (SPE) to separate monophosphate, diphosphate, and triphosphate species.[18][19]
-
LC-MS/MS Analysis: Analyze the triphosphate fraction using an ion-pair reversed-phase LC-MS/MS method.[20] This provides sensitive and specific quantification of the nucleoside triphosphate of interest.
-
Data Analysis: Quantify the intracellular concentration of the active drug metabolite (e.g., pmol per million cells) by comparing its signal to a standard curve.
Effects on Cellular Signaling Pathways
Nucleoside analogs, particularly Ribavirin, do not just act on viral targets but can also significantly modulate host cell signaling pathways, which is linked to both their antiviral and side-effect profiles.
Recent studies using techniques like phospho-specific flow cytometry have shown that Ribavirin can antagonize the upregulation of S6 ribosomal protein phosphorylation induced by viruses like Herpes Simplex Virus-1 (HSV-1).[21][22] The S6 kinase signaling pathway is crucial for protein synthesis and cell growth, and its modulation can impact viral replication.[22] This finding suggests that part of Ribavirin's antiviral effect may be mediated through the regulation of host ribosomal signaling.
Furthermore, Ribavirin's immunomodulatory effects are tied to its ability to influence cytokine signaling pathways. By promoting a Th1 response, it can enhance IFN-α signaling, a critical component of the antiviral state.[11] This synergy is believed to be a key reason for the efficacy of combination therapy with interferon and Ribavirin in treating HCV.[23]
Figure 3: Simplified diagram of Ribavirin's modulatory effects on host cellular signaling pathways.
Conclusion
Taribavirin represents a rational drug design approach aimed at improving the therapeutic index of an established antiviral, Ribavirin. Clinical data successfully demonstrated that as a prodrug, it could achieve comparable efficacy against HCV while significantly reducing the incidence of dose-limiting anemia. However, the advent of more potent and better-tolerated direct-acting antivirals has largely rendered this specific comparison moot for HCV treatment.
Nevertheless, the study of Taribavirin and Ribavirin provides valuable insights for drug development. It highlights the importance of a multi-modal mechanism of action, the potential for prodrug strategies to mitigate toxicity, and the complex interplay between antiviral compounds and host signaling pathways. The experimental protocols detailed herein represent the standard methodologies required to rigorously evaluate and compare the next generation of nucleoside analogs against a wide array of viral pathogens.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taribavirin (ribavirin substitute) vs Ribavirin [natap.org]
- 5. Taribavirin for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 11. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valeant Pharmaceuticals International Reports Encouraging Final Results With Taribavirin Phase IIb Study - BioSpace [biospace.com]
- 13. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. youtube.com [youtube.com]
- 16. bmrservice.com [bmrservice.com]
- 17. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Activity of Taribavirin Hydrochloride in Specific Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Taribavirin hydrochloride with its active metabolite, ribavirin, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are presented to aid in the design and evaluation of antiviral screening assays.
Executive Summary
Taribavirin (also known as viramidine) is a prodrug of the broad-spectrum antiviral agent ribavirin.[1][2] Its design aims to improve liver targeting and reduce the hemolytic anemia associated with ribavirin therapy.[2] In vitro studies confirm that Taribavirin is effective against a range of RNA viruses, with its antiviral activity being mediated through its conversion to ribavirin. This guide summarizes the available quantitative data on the antiviral efficacy and cytotoxicity of Taribavirin and ribavirin in specific cell lines and outlines the experimental protocols for their validation.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of Taribavirin (viramidine) and ribavirin against various viruses in different cell lines.
Table 1: In Vitro Antiviral Activity of Taribavirin (Viramidine) and Ribavirin against Influenza Viruses in MDCK Cells
| Compound | Virus Strain | 50% Effective Concentration (EC50) (µg/mL) |
| Viramidine | Influenza A/NWS/33 (H1N1) | 2 |
| Influenza A/Victoria/3/75 (H3N2) | 32 | |
| Influenza A/Hong Kong/156/97 (H5N1) | 8 | |
| Influenza B/Hong Kong/5/72 | 4 | |
| Influenza B/Sichuan/379/99 | 16 | |
| Ribavirin | Influenza A/NWS/33 (H1N1) | 0.6 |
| Influenza A/Victoria/3/75 (H3N2) | 5.5 | |
| Influenza A/Hong Kong/156/97 (H5N1) | 2.5 | |
| Influenza B/Hong Kong/5/72 | 1.0 | |
| Influenza B/Sichuan/379/99 | 3.2 |
Data sourced from Sidwell et al., 2005.[1]
Table 2: In Vitro Antiviral Activity of Ribavirin against Various Viruses in Vero Cells
| Virus | 50% Inhibitory Concentration (IC50) |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | 3.69 - 8.72 µg/mL |
| Hantaan Virus (HTNV) | ~3 µM |
| Chandipura Virus (CHPV) | 89.84 ± 1.8 µM |
Data sourced from various studies.[3]
Table 3: Cytotoxicity of Taribavirin (Viramidine) and Ribavirin in Various Cell Lines
| Compound | Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) |
| Viramidine | MDCK | 760 |
| Ribavirin | MDCK | 560 |
| Ribavirin | Vero | > 31.3 |
| Ribavirin | A549 | Not specified, but minor cytotoxicity observed |
| Ribavirin | SH-SY5Y | Not specified, but minor cytotoxicity observed |
Data sourced from Sidwell et al., 2005 and other studies.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Lines and Virus Propagation
-
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: Commonly used for influenza virus studies.
-
Vero cells (African green monkey kidney): A versatile cell line susceptible to a wide range of viruses.
-
A549 (human lung adenocarcinoma) cells: Relevant for respiratory viruses.
-
SH-SY5Y (human neuroblastoma) cells: Used for neurotropic viruses.
-
-
Virus Propagation: Viruses are propagated in appropriate cell lines to generate high-titer stocks. Viral titers are determined by standard methods such as the 50% tissue culture infectious dose (TCID50) assay or plaque assay.
Cytotoxicity Assay
This assay determines the concentration of the drug that is toxic to the host cells.
-
Principle: The metabolic activity of viable cells is measured, which is proportional to the number of living cells.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of this compound or the comparator drug. Include untreated cells as a control.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Plaque Reduction Assay
This is a functional assay to quantify the inhibition of viral infectivity.
-
Principle: The ability of an antiviral compound to reduce the number of virus-induced plaques in a cell monolayer is measured.
-
Protocol:
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and incubate with an equal volume of medium containing various concentrations of the antiviral compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-drug mixture.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentration.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
-
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
This assay quantifies the amount of viral genetic material.
-
Principle: Viral RNA is reverse transcribed to cDNA and then amplified in a real-time PCR reaction using virus-specific primers and probes. The amount of amplified product is proportional to the initial amount of viral RNA.
-
Protocol:
-
Infect cells with the virus in the presence of varying concentrations of the antiviral compound.
-
At a specific time post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells.
-
Extract viral RNA using a commercial kit.
-
Perform one-step or two-step real-time RT-PCR using primers and a probe targeting a conserved region of the viral genome.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to quantify the viral copy number.
-
The EC50 value is the concentration of the compound that reduces the viral RNA level by 50%.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for in vitro validation of antiviral activity.
Signaling Pathway of Taribavirin's Antiviral Action
Caption: Proposed mechanisms of Taribavirin's antiviral activity.
References
- 1. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viramidine, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Taribavirin Hydrochloride and Ribavirin
For researchers and drug development professionals navigating the landscape of antiviral therapies for chronic hepatitis C (HCV), understanding the nuances of a drug's safety profile is paramount. While ribavirin, in combination with interferon, has been a cornerstone of HCV treatment, its association with significant side effects, most notably hemolytic anemia, has driven the development of alternatives. Taribavirin hydrochloride, a prodrug of ribavirin, was specifically designed to mitigate this hematological toxicity. This guide provides a detailed comparison of the safety profiles of this compound and ribavirin, supported by data from key clinical trials.
Executive Summary
Clinical evidence demonstrates that this compound offers a significant safety advantage over ribavirin, primarily characterized by a markedly lower incidence of anemia. As a prodrug, Taribavirin is designed for targeted delivery to the liver, the primary site of HCV replication, thereby reducing systemic exposure and consequent hematological side effects.[1] While both drugs share a similar spectrum of other adverse events when co-administered with pegylated interferon, the reduced rate of anemia with Taribavirin is a critical differentiator, potentially leading to improved patient adherence and reduced need for dose modifications.[2]
Comparative Safety Data
The following tables summarize the quantitative data on adverse events from key comparative clinical trials.
Hematological Safety: Anemia
The most significant and consistently reported safety advantage of Taribavirin is the lower incidence of anemia.
| Clinical Trial | Drug Regimen | N | Anemia Rate (Hemoglobin <10 g/dL) | Reference |
| VISER1 (Phase III) | Taribavirin (600 mg BID, fixed-dose) + peg-IFN alfa-2b | 647 | 5.3% | [3] |
| Ribavirin (1000/1200 mg/day, weight-based) + peg-IFN alfa-2b | 325 | 23.5% | [3] | |
| Phase IIb (Weight-Based Dosing) | Taribavirin (20 mg/kg/day) + peg-IFN alfa-2b | - | 13.4% | [4] |
| Taribavirin (25 mg/kg/day) + peg-IFN alfa-2b | - | 15.7% | [4] | |
| Ribavirin (800–1400 mg/day, weight-based) + peg-IFN alfa-2b | - | 32.9% | [4] | |
| Phase II | Taribavirin (All doses) + peg-IFN alfa-2a | 135 | 4% | [5] |
| Ribavirin (1000/1200 mg/day) + peg-IFN alfa-2a | 45 | 27% | [5] |
Common Non-Hematological Adverse Events
Beyond anemia, the adverse event profiles of Taribavirin and ribavirin, when used in combination with pegylated interferon, show considerable overlap.
| Adverse Event | Taribavirin + peg-IFN | Ribavirin + peg-IFN | Reference |
| Fatigue | Common | Common | [2] |
| Diarrhea | Reported in 38% of patients | Reported in 21% of patients | [2] |
| Insomnia | Common | Common | [2] |
| Nausea | Common | Up to 47% | [2][4] |
| Headache | Common | Common | [6] |
| Pruritus (Itching) | Not specified | Up to 29% | [4] |
| Alopecia (Hair Loss) | Not specified | Up to 36% | [4] |
| Dry Mouth | Not specified | Up to 12% | [4] |
Experimental Protocols
The comparative safety data presented is primarily derived from randomized, controlled clinical trials in treatment-naive patients with chronic hepatitis C genotype 1.
VISER1 (Phase III) Study Methodology
-
Objective: To compare the safety and efficacy of a fixed dose of Taribavirin versus weight-based ribavirin, both in combination with pegylated interferon alfa-2b.[7]
-
Study Design: A Phase III, randomized, multicenter study.[7]
-
Patient Population: 972 treatment-naive patients with chronic hepatitis C.[3]
-
Treatment Arms:
-
Primary Safety Endpoint: The percentage of patients with a hemoglobin level below 10 g/dL or at least a 2.5 g/dL decrease from baseline.[3]
-
Primary Efficacy Endpoint: Sustained Virologic Response (SVR) rate.[3]
Phase IIb Weight-Based Dosing Study Methodology
-
Objective: To determine if weight-based dosing of Taribavirin demonstrates comparable efficacy to ribavirin while maintaining its anemia advantage.[2]
-
Study Design: A Phase IIb, randomized, open-label, active-controlled, parallel-group study in the U.S.[2]
-
Patient Population: 278 treatment-naive patients with HCV genotype 1, stratified by body weight and baseline viral load.[2]
-
Treatment Arms:
-
Safety Endpoint: Rates of anemia.[2]
-
Efficacy Endpoint: Sustained Virologic Response (SVR) rates.[2]
Mechanistic Insights and Visualizations
The differential impact on hematological parameters between Taribavirin and ribavirin is rooted in their distinct pharmacokinetic profiles.
Signaling Pathway: Taribavirin's Liver-Targeted Activation
Taribavirin is a prodrug that is preferentially converted to ribavirin in the liver, the primary site of HCV replication. This targeted activation leads to higher concentrations of the active drug in hepatocytes and lower systemic levels, thus sparing red blood cells from high concentrations of ribavirin that cause hemolysis.
Caption: Metabolic pathway of Taribavirin, highlighting its liver-targeted activation.
Experimental Workflow: Comparative Clinical Trial Design
The clinical trials comparing Taribavirin and ribavirin generally follow a similar workflow, from patient screening to the final assessment of safety and efficacy.
Caption: Generalized workflow of a comparative clinical trial for Taribavirin and ribavirin.
Conclusion
References
- 1. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. hemolytic-anemia-induced-by-ribavirin-therapy-in-patients-with-chronic-hepatitis-c-virus-infection-role-of-membrane-oxidative-damage - Ask this paper | Bohrium [bohrium.com]
- 6. Adverse events associated with ribavirin in sofosbuvir-based therapies for patients with chronic hepatitis C: A community practice experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III study of the safety and efficacy of viramidine versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results - PubMed [pubmed.ncbi.nlm.nih.gov]
Taribavirin Hydrochloride: A Comparative Guide for Use as a Control Compound in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taribavirin hydrochloride with its parent compound, Ribavirin, and other alternative antiviral agents for use as a positive control in antiviral screening assays. The information presented is supported by experimental data to aid researchers in selecting the appropriate control for their studies.
Introduction to this compound
This compound is the hydrochloride salt of Taribavirin, an orally bioavailable prodrug of the broad-spectrum antiviral agent, Ribavirin.[1] Developed to improve upon the pharmacokinetic profile of Ribavirin, Taribavirin is converted to Ribavirin in the body.[2] This conversion allows for a targeted delivery and is reported to have a different side-effect profile in clinical settings, particularly regarding anemia.[2][3] In the context of in vitro antiviral screening, its performance as a control is intrinsically linked to the activity of Ribavirin.
Mechanism of Action
As a prodrug, Taribavirin's antiviral activity is exerted through its conversion to Ribavirin. Ribavirin has a multi-faceted mechanism of action against a wide range of RNA and DNA viruses. The primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This depletion hampers viral RNA and DNA synthesis.[4]
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral genome by viral RNA-dependent RNA polymerases. This incorporation leads to an increased mutation rate, driving the virus into "error catastrophe" and resulting in non-viable viral progeny.[5][6][7][8]
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can directly inhibit the RNA polymerase of some viruses.
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, enhancing the host's antiviral defenses.
Performance Data: Taribavirin vs. Ribavirin
While most available data for Taribavirin comes from clinical trials for Hepatitis C, preclinical studies have evaluated its in vitro antiviral activity, allowing for a direct comparison with Ribavirin.
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Taribavirin | Influenza A (H1N1) | MDCK | 2 - 32 | 760 | 23.75 - 380 |
| Ribavirin | Influenza A (H1N1) | MDCK | 0.6 - 5.5 | 560 | 101.8 - 933.3 |
| Ribavirin | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | > 31.3 | > 3.6 - 8.5 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 3 - 10 | > 100 | > 10 - 33.3 |
| Ribavirin | Hantaan Virus (HTNV) | Vero E6 | ~0.74 (3 µM) | Not Reported | Not Reported |
| Ribavirin | SARS-CoV | Caco2 | 4.7 - 7.3 | Not Reported | Not Reported |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data compiled from multiple sources.[9][10][11][12][13]
The data indicates that while both compounds exhibit a similar broad-spectrum activity, Ribavirin can be more potent in some in vitro assays. However, Taribavirin demonstrates a favorable cytotoxicity profile.[9]
Alternative Control Compounds
For a broader perspective in antiviral screening, other well-characterized antiviral agents can be employed as positive controls.
| Compound | Mechanism of Action | Primary Viral Targets |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor (chain terminator) | Coronaviruses (including SARS-CoV-2), Ebola virus, Filoviruses |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor (induces lethal mutagenesis) | Influenza viruses, Arenaviruses, Bunyaviruses, Flaviviruses |
| Triazavirin | Guanine analogue, inhibits viral RNA synthesis | Influenza viruses, SARS-CoV-2 |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for initial screening of antiviral compounds.[14][15][16][17][18]
Objective: To determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
Virus stock of known titer
-
Test compound (e.g., this compound) and control compounds
-
96-well cell culture plates
-
Cell viability stain (e.g., Neutral Red, Crystal Violet, or MTT)
-
Plate reader
Procedure:
-
Seed 96-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions.
-
Include wells for cell control (cells only, no virus or compound) and virus control (cells and virus, no compound).
-
Infect the wells (except for the cell control) with a predetermined multiplicity of infection (MOI) of the virus.
-
Incubate the plates at the optimal temperature and CO2 concentration for viral replication and CPE development.
-
When significant CPE (typically >80%) is observed in the virus control wells, terminate the assay.
-
Quantify cell viability using a chosen staining method and a plate reader.
-
Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration using a dose-response curve.
Virus Yield Reduction Assay
This assay provides a more quantitative measure of a compound's ability to inhibit the production of infectious virus particles.[19][20][21][22]
Objective: To determine the concentration of a compound that reduces the yield of infectious virus by 50% or 90% (IC50 or IC90).
Materials:
-
Same as for the CPE reduction assay
-
Endpoint titration plates (96-well)
Procedure:
-
Perform the initial steps of cell seeding, compound addition, and virus infection as described in the CPE reduction assay.
-
After the incubation period (allowing for one or more cycles of viral replication), collect the supernatant from each well.
-
Perform serial dilutions of the collected supernatants.
-
Infect fresh monolayers of host cells in a 96-well plate with these dilutions to titrate the amount of infectious virus produced.
-
After an appropriate incubation period, assess the presence of virus (e.g., by CPE) in the titration plate.
-
Calculate the viral titer for each compound concentration using a method such as the Reed-Muench or Spearman-Kärber formula to determine the TCID50 (50% tissue culture infectious dose).
-
Determine the IC50 or IC90 by plotting the reduction in viral titer against the compound concentration.
IMPDH Inhibition Assay
This biochemical assay directly measures the inhibition of the IMPDH enzyme.[5][12][23][24][25]
Objective: To determine the concentration of a compound that inhibits IMPDH activity by 50% (IC50).
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
IMPDH assay buffer
-
Substrates: Inosine monophosphate (IMP) and NAD+
-
Test compound and known IMPDH inhibitor (e.g., Mycophenolic acid)
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
In a 96-well plate, add the assay buffer, IMPDH enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (IMP and NAD+).
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm in kinetic mode.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.
Visualizations
Experimental Workflow: Antiviral Screening
Caption: A typical workflow for in vitro antiviral drug screening.
Signaling Pathway: IMPDH Inhibition by Ribavirin
Caption: Mechanism of IMPDH inhibition by Taribavirin/Ribavirin.
Logical Relationship: Lethal Mutagenesis by Ribavirin
References
- 1. Taribavirin - Wikipedia [en.wikipedia.org]
- 2. jwatch.org [jwatch.org]
- 3. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 13. Antiviral Efficacy of Ribavirin and Favipiravir against Hantaan Virus [mdpi.com]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 15. Cytopathic Effect (CPE) reduction assay [bio-protocol.org]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. pblassaysci.com [pblassaysci.com]
- 19. Virus yield reduction assay. [bio-protocol.org]
- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 22. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abcam.cn [abcam.cn]
- 25. bmrservice.com [bmrservice.com]
Cross-Resistance Profile of Taribavirin Hydrochloride in Antiviral Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Taribavirin hydrochloride with other antiviral agents. Taribavirin (also known as Viramidine) is a prodrug of Ribavirin, a broad-spectrum antiviral agent. Understanding its cross-resistance patterns is crucial for the development of effective combination therapies and for managing the emergence of drug-resistant viral strains.
Introduction to Taribavirin and Cross-Resistance
Taribavirin is converted in the liver to its active form, Ribavirin, which is a guanosine analog. Ribavirin exerts its antiviral effect through multiple mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, and by causing lethal mutagenesis of viral RNA.[1] Due to its multifaceted mechanism of action, which is distinct from that of many direct-acting antivirals (DAAs), the development of cross-resistance between Taribavirin/Ribavirin and other classes of antivirals is considered unlikely.[2]
Quantitative Comparison of Antiviral Susceptibility
Direct quantitative cross-resistance studies for this compound are limited in publicly available literature. However, studies on Ribavirin-resistant mutants of Hepatitis C Virus (HCV) provide valuable insights. The following tables summarize the available data on the susceptibility of a Ribavirin-resistant HCV mutant to other antiviral compounds and, for comparative purposes, the resistance profiles of common DAA-resistant variants.
Table 1: Susceptibility of a Ribavirin-Resistant (RR) HCV Mutant to Other Antiviral Agents
| Antiviral Agent | Class | Target | Susceptibility of RR-HCV Mutant | Fold Change in EC50 (RR vs. Wild-Type) | Reference |
| 5-Fluorouracil | Pyrimidine Analog | Thymidylate Synthase | More Resistant | Not Quantified | [3] |
| 2'-C-Methylcytidine | Nucleoside Analog | NS5B Polymerase | Not More Resistant | Not Quantified | [3] |
Note: The study did not provide specific EC50 fold-change values but described the qualitative resistance phenotype.
Table 2: Susceptibility of Common HCV NS5A Resistance-Associated Substitutions (RASs) to NS5A Inhibitors
This table is provided to illustrate the high level of resistance conferred by specific mutations to direct-acting antivirals that target a specific viral protein, a mechanism distinct from that of Ribavirin. This highlights the low probability of cross-resistance.
| NS5A RASs | Daclatasvir | Ledipasvir | Velpatasvir | Elbasvir | Pibrentasvir |
| Q24K/L28M/R30Q/A92K | >36,000-fold | >440,000-fold | >6,300-fold | >3,100-fold | 1.8-fold |
| Q24K/L28M/R30E/A92K | >640,000-fold | >640,000-fold | >150,000-fold | >44,000-fold | >1,500-fold |
Data from a study on HCV genotype 1b subgenomic replicons.[4]
Experimental Protocols
The following is a detailed methodology for a key experiment used in cross-resistance studies: the HCV replicon-based antiviral susceptibility assay.
Generation of Stable HCV Replicon Cell Lines
-
Cell Culture: Human hepatoma cell lines (e.g., Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.
-
In Vitro Transcription: A plasmid containing the HCV subgenomic replicon construct (e.g., genotype 1b, Con1 strain) is linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.
-
Electroporation: The in vitro transcribed HCV RNA is electroporated into "cured" Huh-7 cells, from which pre-existing replicons have been eliminated.
-
G418 Selection: The replicon construct contains a neomycin phosphotransferase gene, which confers resistance to the antibiotic G418. Transfected cells are cultured in the presence of G418 for 3-4 weeks to select for cells that are successfully replicating the HCV RNA.[5]
-
Isolation of Clones: Individual G418-resistant colonies are isolated, expanded, and screened for high-level HCV RNA replication.
Antiviral Susceptibility Assay (EC50 Determination)
-
Cell Seeding: Stable HCV replicon cells are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compound being tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the antiviral compound for 72 hours.
-
Quantification of HCV Replication: HCV replication is quantified using a reporter gene (e.g., luciferase) engineered into the replicon. The luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal for each drug concentration is normalized to the vehicle control. The 50% effective concentration (EC50) is calculated by fitting the dose-response curve to a four-parameter logistic regression model.
-
Cytotoxicity Assay (CC50 Determination): In parallel, the cytotoxicity of the compounds on the host cells is determined using an assay such as the MTS assay to calculate the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the antiviral compound.
Visualizing Mechanisms and Workflows
Signaling Pathway of IMPDH Inhibition by Ribavirin
One of the primary mechanisms of action of Ribavirin is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides.
References
- 1. Daclatasvir with sofosbuvir and ribavirin for hepatitis C virus infection with advanced cirrhosis or post-liver transplantation recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribavirin revisited in the era of direct‐acting antiviral therapy for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Taribavirin and ribavirin on viral load reduction
A comprehensive analysis for researchers and drug development professionals.
In the landscape of antiviral therapeutics, particularly for chronic Hepatitis C Virus (HCV) infection, the guanosine analogs ribavirin and its prodrug, taribavirin, have been subjects of extensive clinical investigation. While both aim to curtail viral replication, their distinct pharmacological profiles warrant a detailed comparison of their efficacy in viral load reduction and their underlying mechanisms of action. This guide provides an objective, data-driven comparison of taribavirin and ribavirin, focusing on their impact on viral kinetics, supported by experimental data from key clinical trials.
Quantitative Analysis of Virologic Response
Clinical studies have demonstrated that taribavirin, when administered with pegylated interferon, exhibits a comparable virologic response to ribavirin in treatment-naïve patients with chronic HCV genotype 1 infection. The primary advantage of taribavirin lies in its more favorable safety profile, particularly a lower incidence of anemia.[1][2][3][4]
| Efficacy Endpoint | Taribavirin (Weight-Based Dosing with Peg-IFN) | Ribavirin (Weight-Based Dosing with Peg-IFN) | Study Reference |
| Early Virologic Response (EVR) at Week 12 (≥2-log10 HCV RNA reduction) | Poordad F, et al. 2010 | ||
| 20 mg/kg/day | 64.2% | 51.4% | [3] |
| 25 mg/kg/day | 57.1% | 51.4% | [3] |
| 30 mg/kg/day | 54.4% | 51.4% | [3] |
| Sustained Virologic Response (SVR) | Poordad F, et al. 2010 | ||
| 20 mg/kg/day | 28.4% | 21.4% | |
| 25 mg/kg/day | 24.3% | 21.4% | |
| 30 mg/kg/day | 20.6% | 21.4% | |
| Undetectable HCV RNA at Week 12 | Lawitz E, et al. 2007 | ||
| 800 mg/day | 38% | 49% | [2] |
| 1200 mg/day | 42% | 49% | [2] |
| 1600 mg/day | 49% | 49% | [2] |
| Sustained Virologic Response (SVR) | Lawitz E, et al. 2007 | ||
| 800 mg/day | 23% | 44% | [2] |
| 1200 mg/day | 37% | 44% | [2] |
| 1600 mg/day | 29% | 44% | [2] |
Note: SVR rates can vary significantly based on patient population, HCV genotype, and the specific interferon used.
A study on ribavirin monotherapy for chronic HCV demonstrated a mean viral load decline of approximately 0.5 log10 IU/mL after four weeks of treatment.[5] This highlights the modest direct antiviral effect of ribavirin alone and underscores the importance of combination therapy with interferon for a significant reduction in viral load.
Mechanism of Action: A Shared Pathway
Taribavirin is a prodrug of ribavirin, meaning it is converted to ribavirin in the body. Therefore, both drugs share the same ultimate mechanisms of antiviral activity. The primary distinction lies in their initial absorption and distribution, which influences their side-effect profiles.
Intracellular Activation and Antiviral Effects
Once inside the cell, both taribavirin (after conversion to ribavirin) and ribavirin are phosphorylated by host cell kinases to their active mono-, di-, and triphosphate forms. Ribavirin triphosphate (RTP) is the primary active metabolite.
The antiviral mechanisms of ribavirin are multifaceted and include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) competitively inhibits IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.
-
Direct Inhibition of Viral RNA Polymerase: As a guanosine analog, RTP can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This can lead to chain termination or act as a mutagen, causing an "error catastrophe" that results in non-viable viral progeny.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1-type response, which is more effective at clearing viral infections.
-
Inhibition of Viral mRNA Capping: Ribavirin triphosphate can interfere with the capping of viral messenger RNA (mRNA), a process necessary for the stability and translation of viral proteins.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of taribavirin and ribavirin.
Patient Population
The studies primarily enrolled treatment-naïve adult patients with chronic HCV genotype 1 infection. Key inclusion criteria typically included detectable HCV RNA levels and evidence of chronic hepatitis on liver biopsy. Exclusion criteria often comprised other causes of liver disease, decompensated cirrhosis, and significant comorbidities that would contraindicate interferon-based therapy.
Study Design
The pivotal studies were Phase IIb or Phase III, randomized, open-label, active-controlled, parallel-group trials.[3] Patients were randomized to receive either a weight-based dose of taribavirin or ribavirin, both in combination with a standard dose of pegylated interferon alfa-2a or alfa-2b, for a duration of 48 weeks.
Viral Load Quantification
HCV RNA levels in serum were quantified at baseline and at various time points during and after treatment (e.g., weeks 4, 12, 24, 48, and 24 weeks post-treatment). The assays used in these trials were typically quantitative reverse transcription-polymerase chain reaction (RT-PCR) based methods.
-
COBAS AMPLICOR HCV MONITOR™ Test, v2.0 (Roche Molecular Systems): This was a widely used assay during the period of these trials. It involves the manual extraction of HCV RNA, followed by reverse transcription, PCR amplification, and colorimetric detection of the amplified product. The lower limit of quantification for this assay was typically around 600 IU/mL.
-
Abbott RealTime HCV Assay (Abbott Molecular): This assay utilizes automated sample preparation and real-time RT-PCR for the quantification of HCV RNA. It offers a broader dynamic range and a lower limit of detection (around 12-15 IU/mL) compared to the COBAS AMPLICOR assay.
The use of standardized international units (IU/mL) for reporting HCV RNA levels allows for comparison across different studies and assays.
Conclusion
In head-to-head comparisons, taribavirin has demonstrated comparable efficacy to ribavirin in terms of virologic response when used in combination with pegylated interferon for the treatment of chronic HCV genotype 1. The key differentiator for taribavirin is its reduced propensity to cause anemia, a significant dose-limiting side effect of ribavirin. This improved safety profile may allow for better treatment adherence and potentially improved outcomes in certain patient populations. The underlying mechanism of action for both drugs is identical, hinging on the intracellular conversion to active ribavirin triphosphate, which disrupts viral replication through multiple pathways. Future research and the development of direct-acting antivirals have largely superseded the use of these agents as primary therapy for HCV, but the principles of their mechanism and the methodologies of their evaluation remain relevant to the field of antiviral drug development.
References
- 1. jwatch.org [jwatch.org]
- 2. Virological response and safety outcomes in therapy-nai ve patients treated for chronic hepatitis C with taribavirin or ribavirin in combination with pegylated interferon alfa-2a: a randomized, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Taribavirin for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Ribavirin on Viral Kinetics and Liver Gene Expression in Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Taribavirin Demonstrates a Superior Hematologic Safety Profile Compared to Ribavirin: A Comparative Guide
For Immediate Release
A comprehensive evaluation of clinical data reveals that Taribavirin, a prodrug of Ribavirin, presents a significant advantage over its parent drug in terms of a reduced risk of hemolytic anemia, a common and dose-limiting side effect of Ribavirin therapy. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of the two antiviral agents, supported by quantitative data from clinical trials, experimental protocols, and a mechanistic overview of their differential effects on red blood cells.
Executive Summary
Ribavirin has long been a cornerstone of combination therapy for chronic hepatitis C and other viral infections. However, its clinical utility is often hampered by the induction of hemolytic anemia, leading to dose reductions and potential compromise of therapeutic efficacy.[1][2] Taribavirin was developed as a liver-targeting prodrug of Ribavirin to maximize antiviral activity in the liver while minimizing systemic side effects, particularly hemolytic anemia.[3][4] Clinical studies have now provided robust evidence supporting the improved hematologic safety profile of Taribavirin.
Quantitative Data Comparison
A key Phase IIb, open-label, multicenter, randomized, active-control trial provides the most direct comparison of the hemolytic effects of Taribavirin and Ribavirin in treatment-naive patients with HCV genotype 1.[5] The study demonstrated a statistically significant reduction in the incidence of anemia for patients treated with Taribavirin.[5][6]
| Parameter | Taribavirin (20 mg/kg/day) | Taribavirin (25 mg/kg/day) | Ribavirin (800–1400 mg/day) |
| Incidence of Anemia (Hemoglobin <10 g/dL) | 13.4% | 15.7% | 32.9% |
| Statistically significant difference (P < 0.05) compared to the Ribavirin group.[5][6] |
Further detailed quantitative data on mean hemoglobin drop, reticulocyte counts, and bilirubin levels from comparative trials are being compiled and will be made available in a future update to this guide.
Experimental Protocols
The assessment of hemolytic anemia in clinical trials comparing Taribavirin and Ribavirin involves standardized and rigorous monitoring of hematological parameters.
Hematological Assessments:
-
Hemoglobin/Hematocrit: Whole blood samples are collected at baseline, and at regular intervals during treatment (e.g., weeks 2 and 4, and then monthly).[4] Automated hematology analyzers are used for accurate and precise measurement of hemoglobin concentration and hematocrit. Anemia is typically defined as a hemoglobin level below 10 g/dL.[5]
-
Reticulocyte Count: Reticulocyte counts are measured to assess the bone marrow's compensatory response to red blood cell destruction. An elevated reticulocyte count in the presence of anemia is indicative of hemolysis.[7]
-
Bilirubin: Serum total and indirect bilirubin levels are monitored as markers of hemolysis. Increased indirect bilirubin is a consequence of the breakdown of heme from destroyed red blood cells.
-
Haptoglobin: Serum haptoglobin levels can be measured as a sensitive marker of intravascular hemolysis. Haptoglobin binds to free hemoglobin released from lysed red blood cells, and its levels decrease during active hemolysis.
Methodology for Ribavirin Concentration Measurement:
To understand the pharmacokinetic basis for the differential hemolytic effects, the concentration of Ribavirin and its phosphorylated metabolites in red blood cells can be quantified using high-performance liquid chromatography (HPLC).[8] This involves the lysis of red blood cells and enzymatic digestion to convert phosphorylated metabolites back to the parent Ribavirin for total quantification.[8]
Mechanism of Reduced Hemolysis with Taribavirin
The reduced incidence of hemolytic anemia with Taribavirin is directly related to its unique pharmacokinetic profile as a prodrug.
Ribavirin-Induced Hemolysis:
Ribavirin is actively transported into red blood cells and is subsequently phosphorylated to its active metabolites.[9][10] These phosphorylated forms are trapped within the erythrocytes, leading to a significant accumulation.[10] This accumulation has two primary detrimental effects:
-
ATP Depletion: The phosphorylation of Ribavirin consumes adenosine triphosphate (ATP), leading to a depletion of the red blood cell's primary energy source.[6][11] This energy crisis impairs essential cellular functions.
-
Oxidative Stress: The depletion of ATP compromises the red blood cell's antioxidant defenses, leading to increased oxidative stress and damage to the cell membrane.[6][11]
This combination of ATP depletion and oxidative damage ultimately results in the premature destruction of red blood cells (hemolysis) by the reticuloendothelial system.[9][11]
The Taribavirin Advantage:
Taribavirin is designed to be preferentially metabolized in the liver. It is converted to Ribavirin by hepatic enzymes. This liver-centric conversion results in lower systemic levels of Ribavirin and, crucially, significantly less accumulation within red blood cells.[3][4] By minimizing the concentration of Ribavirin in erythrocytes, Taribavirin mitigates the downstream effects of ATP depletion and oxidative stress, thereby reducing the extent of hemolysis.
Visualizing the Mechanistic Difference
The following diagrams, generated using Graphviz, illustrate the distinct pathways of Ribavirin and Taribavirin and their impact on red blood cell integrity.
Caption: Ribavirin's mechanism of inducing hemolytic anemia.
Caption: Taribavirin's mechanism for reduced hemolytic anemia.
Conclusion
References
- 1. aeji.journals.ekb.eg [aeji.journals.ekb.eg]
- 2. Ribavirin induced hemolysis: A novel mechanism of action against chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribavirin-Induced Anemia in Hepatitis C Virus Patients Undergoing Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 5. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolome Analysis of Erythrocytes from Patients with Chronic Hepatitis C Reveals the Etiology of Ribavirin-Induced Hemolysis [medsci.org]
- 7. Effects of ribavirin on red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography assay for routine monitoring of cellular ribavirin levels in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Ribavirin‐Induced Anemia in Patients with Chronic Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribavirin-induced anemia: mechanisms, risk factors and related targets for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Inferiority Clinical Trial Design for Taribavirin Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-inferiority clinical trial design for Taribavirin hydrochloride, focusing on its evaluation against the standard of care, Ribavirin, for the treatment of chronic Hepatitis C Virus (HCV) infection. The information presented is based on data from key clinical trials and is intended to inform the design of future antiviral drug studies.
Introduction to Taribavirin and the Rationale for Non-Inferiority Trials
Taribavirin (formerly known as Viramidine) is a prodrug of Ribavirin, the long-standing cornerstone of combination therapy for chronic HCV.[1] Developed to offer a potentially safer alternative to Ribavirin, Taribavirin was designed for targeted delivery to the liver, thereby reducing systemic exposure and the associated dose-limiting adverse event of hemolytic anemia.[1] Given that Taribavirin was expected to have a similar efficacy profile to the established standard of care, Ribavirin, a non-inferiority trial design was the logical choice for its clinical evaluation. This design aims to demonstrate that a new treatment is not unacceptably worse than an active control.[2][3]
Comparative Analysis of Key Clinical Trials
The development of Taribavirin included several key clinical trials designed to assess its efficacy and safety compared to Ribavirin. The most pivotal of these was the Phase III VISER1 trial, a large-scale, randomized, active-controlled, non-inferiority study.[1]
Data Presentation: Key Trial Parameters and Outcomes
The following tables summarize the key design elements and results from the VISER1 trial and a preceding Phase IIb study.
Table 1: Patient Demographics and Baseline Characteristics (VISER1 Trial)
| Characteristic | Taribavirin (n=647) | Ribavirin (n=325) |
| Mean Age (years) | Not Specified | Not Specified |
| Gender (% Male) | Not Specified | Not Specified |
| HCV Genotype 1 (%) | 100 | 100 |
| Treatment-Naïve (%) | 100 | 100 |
Note: Detailed patient demographics for the VISER1 trial were not available in the reviewed public documents.
Table 2: Study Design and Interventions
| Parameter | VISER1 Trial | Phase IIb Study |
| Phase | III | IIb |
| Primary Objective | Demonstrate non-inferiority of Taribavirin to Ribavirin in SVR | Evaluate dose-ranging efficacy and safety of Taribavirin |
| Study Design | Randomized, Active-Controlled, Non-Inferiority | Randomized, Open-Label, Active-Controlled |
| Patient Population | Treatment-naïve chronic HCV genotype 1 patients | Treatment-naïve chronic HCV genotype 1 patients |
| Test Arm | Taribavirin (fixed-dose 600 mg BID) + Peginterferon alfa-2b | Taribavirin (weight-based 20, 25, or 30 mg/kg/day) + Peginterferon alfa-2b |
| Control Arm | Ribavirin (weight-based 1000 or 1200 mg/day) + Peginterferon alfa-2b | Ribavirin (weight-based 800-1400 mg/day) + Peginterferon alfa-2b |
| Treatment Duration | 48 weeks | 48 weeks |
| Primary Efficacy Endpoint | Sustained Virologic Response (SVR) | Early Virologic Response (EVR) and SVR |
| Primary Safety Endpoint | Hemoglobin (Hb) event rate | Incidence of anemia (Hb <10 g/dL) |
Table 3: Efficacy and Safety Outcomes
| Outcome | VISER1 Trial | Phase IIb Study |
| SVR Rate (ITT Population) | Taribavirin: 37.7% Ribavirin: 52.3% | Taribavirin (20mg/kg): Comparable to Ribavirin Taribavirin (25mg/kg): Comparable to Ribavirin Ribavirin: Not specified |
| Non-Inferiority Met for SVR | No | Not Applicable |
| Anemia Rate (Hb <10 g/dL) | Taribavirin: 5.3% Ribavirin: 23.5% (p < 0.001) | Taribavirin (20mg/kg): 13.4% Taribavirin (25mg/kg): 15.7% Ribavirin: 32.9% |
ITT: Intent-to-Treat; SVR: Sustained Virologic Response; BID: Twice daily.
Experimental Protocols
VISER1 Trial Protocol Summary
-
Study Design: A Phase III, randomized, active-controlled, non-inferiority trial conducted at multiple centers.
-
Inclusion Criteria: Treatment-naïve adults with chronic HCV genotype 1 infection.
-
Randomization: Patients were randomized to receive either fixed-dose Taribavirin or weight-based Ribavirin, both in combination with Peginterferon alfa-2b.
-
Dosing:
-
Taribavirin: 600 mg orally twice daily.
-
Ribavirin: 1000 mg/day for patients <75 kg and 1200 mg/day for patients ≥75 kg, orally in two divided doses.
-
Peginterferon alfa-2b: 1.5 µg/kg subcutaneously once weekly.
-
-
Efficacy Assessment:
-
Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 24 weeks after the end of treatment.
-
HCV RNA Quantification: The specific assay and its lower limit of quantification were not detailed in the reviewed documents. Generally, real-time PCR assays are standard for HCV RNA quantification.
-
-
Safety Assessment:
-
Primary Endpoint: Hemoglobin (Hb) event rate, defined as the percentage of patients with Hb < 10 g/dL or at least a 2.5 g/dL decrease from baseline.
-
Monitoring: Regular monitoring of hematological parameters, including hemoglobin, was performed throughout the study. Dose reduction protocols for anemia were in place, though specific details were not provided in the available documentation.
-
-
Non-Inferiority Margin: The pre-specified non-inferiority margin (delta) for the primary efficacy endpoint of SVR was not specified in the publicly available study reports.[1]
Mandatory Visualization
Signaling Pathway of Taribavirin```dot
Caption: High-level workflow of the VISER1 clinical trial.
Logical Relationship in a Non-Inferiority Trial
Caption: Conceptual representation of a non-inferiority trial outcome.
Discussion and Conclusion
The clinical development of Taribavirin highlights a critical aspect of non-inferiority trial design: the importance of appropriate dosing. The Phase III VISER1 trial failed to demonstrate the non-inferiority of a fixed dose of Taribavirin compared to weight-based Ribavirin in terms of SVR. [1]This outcome was attributed to the lower dose of Taribavirin on a mg/kg basis in the experimental arm. In contrast, a Phase IIb study utilizing weight-based dosing of Taribavirin showed comparable efficacy to Ribavirin.
From a safety perspective, the non-inferiority program for Taribavirin was successful in demonstrating a significant advantage over Ribavirin, with a markedly lower incidence of anemia. [1]This underscores the potential benefits of Taribavirin's targeted delivery mechanism.
For researchers and drug developers, the Taribavirin studies offer several key takeaways for designing future non-inferiority trials for antiviral agents:
-
Dose Selection is Critical: Inadequate dosing in the experimental arm can lead to a failure to demonstrate non-inferiority, even if the drug has a favorable safety profile. Thorough dose-ranging studies are essential prior to embarking on large-scale Phase III non-inferiority trials.
-
Defining the Non-Inferiority Margin: The choice of the non-inferiority margin is a critical and complex decision that requires both statistical and clinical justification. While not publicly available for the VISER1 trial, this margin is fundamental to the interpretation of the study's results.
-
Balancing Efficacy and Safety: Non-inferiority trials are often pursued for drugs that offer a safety advantage over the standard of care. The trial design must be robust enough to detect clinically meaningful differences in both efficacy and safety.
References
- 1. A phase III study of the safety and efficacy of viramidine versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new Xpert HCV viral load real-time PCR assay accurately quantifies hepatitis C virus RNA in serum and whole-blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
Assessing the liver-targeting advantage of Taribavirin compared to ribavirin
A Comparative Analysis of Taribavirin and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Taribavirin and its parent drug, ribavirin, with a focus on the liver-targeting advantage of Taribavirin. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in the field of antiviral drug development.
Executive Summary
Taribavirin, a prodrug of ribavirin, has been developed to enhance liver-specific delivery of the active antiviral agent, thereby minimizing systemic side effects commonly associated with ribavirin, such as hemolytic anemia.[1][2] This targeted approach is achieved through the enzymatic conversion of Taribavirin to ribavirin primarily within the liver.[3] Preclinical studies in animal models have demonstrated significantly higher concentrations of ribavirin in the liver and lower concentrations in red blood cells with Taribavirin administration compared to direct ribavirin administration. While early clinical trials in patients with chronic hepatitis C showed a significant reduction in anemia with Taribavirin, demonstrating non-inferior efficacy to ribavirin proved challenging, particularly with fixed-dose regimens.[4][5] However, subsequent studies with weight-based dosing of Taribavirin indicated comparable efficacy to ribavirin with a continued advantage in terms of a lower incidence of anemia.[2][6]
Mechanism of Liver Targeting
Taribavirin's liver-targeting mechanism relies on its bioconversion to ribavirin by the enzyme adenosine deaminase, which is highly expressed in the liver. This enzymatic activation in the target organ leads to a higher concentration of the active drug in hepatocytes and a lower systemic exposure, thus reducing off-target effects.
Caption: Metabolic activation of Taribavirin in the liver.
Comparative Pharmacokinetics: Animal Studies
Pharmacokinetic studies in cynomolgus monkeys have provided crucial quantitative data demonstrating the liver-targeting advantage of Taribavirin.
Table 1: Comparative Distribution of Taribavirin and Ribavirin in Cynomolgus Monkeys
| Parameter | Taribavirin Administration | Ribavirin Administration | Fold Difference (Taribavirin vs. Ribavirin) |
| Liver Radioactivity (AUC) | 32% higher | Baseline | 1.32x |
| Liver Radioactivity (retained) | 3 times higher | Baseline | 3x |
| Red Blood Cell Radioactivity | Half | Baseline | 0.5x |
Data sourced from a study in cynomolgus monkeys.[7] AUC refers to the area under the curve, representing total drug exposure over time.
Clinical Efficacy and Safety
Clinical trials have been conducted to evaluate the efficacy and safety of Taribavirin in combination with pegylated interferon for the treatment of chronic hepatitis C.
Table 2: Overview of Key Clinical Trials
| Trial | Phase | Dosing Strategy | Key Findings |
| ViSER1 [4][5] | III | Taribavirin: 600 mg fixed dose BIDRibavirin: 1000 or 1200 mg/day weight-based | - Failed to demonstrate non-inferiority in SVR.- Significantly lower rates of anemia with Taribavirin (5% vs. 24%). |
| Phase IIb Study [6] | IIb | Taribavirin: 20, 25, or 30 mg/kg/day weight-basedRibavirin: 800-1400 mg/day weight-based | - Comparable SVR rates between Taribavirin and ribavirin.- Significantly lower rates of anemia with Taribavirin (20 and 25 mg/kg/day doses) compared to ribavirin (13.4% and 15.7% vs. 32.9%). |
SVR: Sustained Virologic Response; BID: twice daily.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key studies cited.
In Vivo Pharmacokinetic Study in Cynomolgus Monkeys
Objective: To compare the pharmacokinetics and tissue distribution of radiolabeled Taribavirin and ribavirin.
Methodology Summary:
-
Animal Model: Male cynomolgus monkeys.[7]
-
Dosing: Oral administration of [14C]Taribavirin or [14C]ribavirin.[7]
-
Sample Collection: Serial blood samples were collected. Urine and feces were also collected for analysis.[7]
-
Analysis: Concentrations of radioactivity, Taribavirin, and ribavirin in plasma were determined using noncompartmental methods.[7] A sensitive and specific LC-MS/MS method was developed for the analysis of total ribavirin in monkey liver, involving extraction with perchloric acid, enzymatic conversion of phosphorylated metabolites to ribavirin, and solid-phase extraction prior to analysis.[1]
Caption: Workflow for the in vivo pharmacokinetic study.
Clinical Trial Protocol (ViSER1)
Objective: To compare the safety and efficacy of fixed-dose Taribavirin versus weight-based ribavirin in treatment-naïve patients with chronic hepatitis C.
Methodology Summary:
-
Study Design: Phase III, randomized, open-label, active-controlled, parallel-group study.[4][5]
-
Patient Population: 970 treatment-naïve subjects with chronic HCV.[5]
-
Treatment Arms:
-
Endpoints:
-
Treatment Duration: 24 weeks for genotypes 2 and 3, and 48 weeks for other genotypes, with a 24-week follow-up period.[5]
References
- 1. A sensitive and specific method for the determination of total ribavirin in monkey liver by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taribavirin for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase III study of the safety and efficacy of viramidine versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of [14C]Viramidine in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Taribavirin Hydrochloride in a Laboratory Setting
The proper disposal of Taribavirin Hydrochloride, an antiviral compound, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to mitigate risks to both personnel and the ecosystem. This guide provides a procedural framework for the safe handling and disposal of this compound, in line with general principles for pharmaceutical waste management.
Regulatory Framework
The disposal of pharmaceutical waste, including antiviral compounds like this compound, is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3][4] A key piece of legislation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[2][4]
Step-by-Step Disposal Procedure
The following steps outline a general procedure for the disposal of this compound in a laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound to determine if it is classified as hazardous waste, as this will dictate the precise disposal route.
-
Segregation: All waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory waste.[7][8] Use designated, clearly labeled, and sealed containers for this purpose.[9]
-
Containerization:
-
Solid Waste: Place solid this compound waste in a durable, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Ensure the container is properly labeled with the contents.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container.[8]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" (if applicable) and include the name "this compound." The date of accumulation should also be recorded.[8]
-
Storage: Store the segregated and labeled waste in a designated satellite accumulation area within the laboratory.[9] This area should be secure and away from general lab traffic.
-
Disposal:
-
Hazardous Waste: If classified as hazardous, the waste must be disposed of through a licensed hazardous waste disposal company.[1] This typically involves incineration at a permitted facility.[1][4] It is illegal to flush hazardous pharmaceutical waste down the drain.[1][3]
-
Non-Hazardous Waste: In the unlikely event that this compound is determined to be non-hazardous, disposal may be less stringent. However, the preferred method for all pharmaceutical waste is through a take-back program or a licensed disposal service to minimize environmental impact.[10][11][12][13] Disposing of it in the regular trash, even when mixed with an unappealing substance, should be a last resort and only if explicitly permitted by local regulations and the institution's safety policies.[10]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart or 1 kg of acute hazardous waste | General EPA RCRA guidance |
| SAA Time Limit | Full containers must be moved from the SAA within 3 days. Partially filled containers can remain for up to one year. | [9] |
| Alcohol Content for Ignitability | Product wastes with >10% alcohol are considered ignitable hazardous waste. | [9] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. oncolink.org [oncolink.org]
Essential Safety and Logistics for Handling Taribavirin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of antiviral compounds like Taribavirin Hydrochloride is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on general recommendations for hazardous drugs.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Chemotherapy Gloves | Two pairs of powder-free, chemotherapy-rated gloves are required. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change the outer glove regularly or immediately if contaminated, torn, or punctured.[2][3] |
| Body Protection | Disposable Gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory. Gowns should be changed every two to three hours or immediately after a spill.[2][4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use of chemical splash goggles is required. For tasks with a higher risk of splashes, a full-face shield should be worn in conjunction with goggles.[1][4] |
| Respiratory Protection | N95 Respirator or Higher | For handling powdered or aerosolized forms of the compound, or when there is a risk of inhalation, a properly fitted N95 respirator is necessary.[3] |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name and hazard warnings.
-
Storage: Store this compound in a designated, locked, and well-ventilated area away from incompatible materials.[5] Recommended storage conditions are -20°C for up to one month or -80°C for up to six months.[6]
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a restricted area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[2]
-
Personal Protective Equipment: Before handling, don all required PPE as specified in the table above.
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.
-
Avoid Aerosolization: When working with the solid form, take care to avoid generating dust.[5] If dissolving, add the solvent slowly to the solid.
-
Luer-Lock Fittings: Use syringes and other equipment with Luer-lock fittings to prevent accidental disconnection and leakage.[7]
Emergency Procedures
-
Skin Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and lukewarm water.[7]
-
Eye Exposure: If the compound comes into contact with the eyes, flush with copious amounts of water or an isotonic eyewash for at least 15 minutes and seek medical attention.[7][8]
-
Spills: In the event of a spill, evacuate the area and secure it. Use a spill kit containing appropriate absorbent materials and PPE.[1] All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as hazardous waste.[9]
-
Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste.[2][5]
-
Disposal Method: Dispose of all this compound waste in accordance with federal, state, and local regulations for hazardous chemical waste.[5][9] Do not dispose of this material down the drain.[5][10] For unused medicine in a household setting, it can be mixed with an unappealing substance like dirt or coffee grounds, sealed in a plastic bag, and placed in the trash if a take-back program is not available.[11]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. merck.com [merck.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. merck.com [merck.com]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
